Dimethyl Phthalate-13C2
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1346598-73-9 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
di(113C)methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1+1,2+1 |
InChI Key |
NIQCNGHVCWTJSM-ZDOIIHCHSA-N |
Synonyms |
1,2-Benzenedicarboxylic Acid 1,2-Dimethyl-13C2 Ester; Avolin-13C2; DMF-13C2; DMP-13C2; Dimethyl-13C2 1,2-Benzenedicarboxylate; Dimethyl-13C2 o-Phthalate; Dimethyl-13C2 Phthalate; Fermine-13C2; Mipax-13C2; NSC 15398-13C2; NTM-13C2; Palatinol M-13C2; R |
Origin of Product |
United States |
Foundational & Exploratory
Dimethyl Phthalate-13C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Phthalate-13C2 (DMP-13C2) is the isotopically labeled form of Dimethyl Phthalate (B1215562) (DMP), a ubiquitous compound used extensively as a plasticizer, in cosmetics, and as an insect repellent.[1][2] The incorporation of two carbon-13 isotopes into the methyl ester groups provides a valuable tool for researchers in various fields, particularly in metabolic studies, environmental analysis, and as an internal standard for quantitative analysis. This guide provides an in-depth overview of the technical aspects of this compound, including its chemical properties, synthesis, metabolic fate, and its role in endocrine disruption signaling pathways.
Chemical and Physical Properties
This compound is chemically identical to its unlabeled counterpart, with the exception of the isotopic enrichment. This subtle difference in mass allows for its distinction in mass spectrometry-based analytical methods.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1,2-Benzenedicarboxylic acid, 1,2-di(methyl-13C) ester | |
| CAS Number | 1346598-73-9 | [1][2][3] |
| Molecular Formula | C₈¹³C₂H₁₀O₄ | [2][4] |
| Molecular Weight | 196.17 g/mol | [2][4] |
| Appearance | Colorless oily liquid | |
| Storage | 2-8°C Refrigerator |
Synthesis of this compound
The synthesis of this compound typically involves the esterification of phthalic anhydride (B1165640) with ¹³C-labeled methanol (B129727). This method ensures the specific incorporation of the carbon-13 isotopes into the methyl ester groups of the phthalate molecule.
Illustrative Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Esterification of Phthalic Anhydride with ¹³C-Methanol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1 equivalent) and a slight excess of ¹³C-labeled methanol (2.2 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Analytical Characterization
The purity and isotopic enrichment of this compound are critical for its use as an internal standard and in metabolic studies. These parameters are typically determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of the labeled compound. The mass spectrum of this compound will show a molecular ion peak at m/z 196, which is two mass units higher than that of the unlabeled dimethyl phthalate (m/z 194). The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic fragments showing a +2 Da shift if they retain both labeled methyl groups. A common fragment of phthalates is the phthalic anhydride ion at m/z 149; however, for dimethyl phthalate, a prominent fragment is observed at m/z 163, corresponding to the loss of a methoxy (B1213986) group.[5][6]
| Ion | m/z (Unlabeled DMP) | m/z (DMP-13C2) | Description |
| [M]⁺ | 194 | 196 | Molecular Ion |
| [M-OCH₃]⁺ | 163 | 164/165 | Loss of a methoxy group |
| [C₇H₄O₃]⁺ | 149 | 149 | Phthalic anhydride fragment |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule and is used to confirm the position of the ¹³C labels. The spectrum of this compound will show enhanced signals for the carbons of the methyl ester groups due to the isotopic enrichment.
| Carbon Atom | Chemical Shift (δ, ppm) (Unlabeled DMP) | Expected Chemical Shift (δ, ppm) (DMP-13C2) | Multiplicity |
| Carbonyl (C=O) | ~167 | ~167 | Singlet |
| Aromatic C1, C2 | ~132 | ~132 | Singlet |
| Aromatic C3, C6 | ~129 | ~129 | Singlet |
| Aromatic C4, C5 | ~129 | ~129 | Singlet |
| Methyl (-CH₃) | ~52 | ~52 | Singlet (highly enhanced) |
Metabolism of Dimethyl Phthalate
Dimethyl phthalate, a low molecular weight phthalate, undergoes rapid metabolism in the body. The primary metabolic pathway involves hydrolysis by esterases, predominantly in the intestines and liver, to its monoester, monomethyl phthalate (MMP).[7][8] MMP is the major metabolite excreted in the urine. Unlike higher molecular weight phthalates, DMP does not undergo significant secondary oxidative metabolism.
Caption: The primary metabolic pathway of Dimethyl Phthalate (DMP).
Endocrine Disrupting Signaling Pathways
Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. The primary mechanisms of action involve interactions with nuclear receptors, such as the estrogen receptor (ER) and peroxisome proliferator-activated receptors (PPARs).[7][9]
Estrogen Receptor Signaling
Phthalates can bind to estrogen receptors (ERα and ERβ), mimicking the action of endogenous estrogens. This can lead to the activation or inhibition of estrogen-responsive genes, potentially disrupting normal endocrine function.[10][11]
Caption: Phthalate interference with the estrogen receptor signaling pathway.
PPAR Signaling Pathway
Phthalate metabolites, including MMP, can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[12][13][14][15] Activation of these receptors can lead to alterations in lipid metabolism, adipogenesis, and inflammatory responses.[12][14]
Caption: Phthalate metabolite activation of the PPAR signaling pathway.
Application: Use as an Internal Standard in GC-MS Analysis
This compound is an ideal internal standard for the quantification of dimethyl phthalate and other phthalates in various matrices, such as food, beverages, and environmental samples.[1][16][17][18] The isotopic dilution method, where a known amount of the labeled standard is added to the sample prior to extraction and analysis, allows for accurate correction of analyte losses during sample preparation and instrumental analysis.
Experimental Workflow: Quantification of DMP in Beverages by GC-MS
Caption: A typical workflow for the quantification of DMP in beverages.
Detailed GC-MS Protocol for Beverage Analysis
This protocol is a composite based on established methods and should be validated for specific applications.[1][16][18]
-
Internal Standard Spiking: To 10 mL of the beverage sample in a glass centrifuge tube, add a precise volume of a standard solution of this compound in a suitable solvent (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Liquid-Liquid Extraction: Add 5 mL of n-hexane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Extract Collection: Carefully transfer the upper hexane (B92381) layer to a clean glass vial.
-
Concentration: Evaporate the hexane extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Dimethyl Phthalate (DMP): m/z 163 (quantification), 194 (qualifier).
-
This compound (DMP-13C2): m/z 165 (quantification), 196 (qualifier).
-
-
-
-
Quantification: Create a calibration curve by analyzing a series of standards containing known concentrations of unlabeled DMP and a fixed concentration of DMP-13C2. Plot the ratio of the peak area of DMP to the peak area of DMP-13C2 against the concentration of DMP. Determine the concentration of DMP in the sample by comparing its peak area ratio to the calibration curve.
Conclusion
This compound is an indispensable tool for researchers studying the environmental fate, metabolism, and toxicology of phthalates. Its use as an internal standard in isotopic dilution mass spectrometry provides a robust and accurate method for the quantification of dimethyl phthalate in complex matrices. Furthermore, its application in metabolic studies allows for the precise tracing of the biotransformation of this common environmental contaminant. Understanding the synthesis, analytical characterization, and applications of this compound is crucial for advancing research in environmental science, toxicology, and drug development.
References
- 1. oiv.int [oiv.int]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exposure to phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Dimethyl Phthalate-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and safety information for Dimethyl Phthalate-13C2. This isotopically labeled compound is a critical tool for researchers, particularly in quantitative analytical studies where it serves as an internal standard.
Core Chemical Properties
This compound (DMP-13C2) is a stable, isotopically labeled form of Dimethyl Phthalate (B1215562) (DMP).[1] The inclusion of two Carbon-13 isotopes increases its molecular weight, allowing it to be distinguished from its unlabeled counterpart by mass spectrometry. This property is invaluable for its primary application as an internal standard in analytical chemistry to ensure accurate quantification of DMP in various matrices.
Identification and Structure
This table summarizes the key identifiers and structural information for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 1,2-Benzenedicarboxylic Acid 1,2-Dimethyl-13C2 Ester, Avolin-13C2, DMF-13C2, DMP-13C2 | [2][3] |
| CAS Number | 1346598-73-9 | [1][3][4] |
| Unlabeled CAS | 131-11-3 | [1][3] |
| Molecular Formula | C₈¹³C₂H₁₀O₄ | [1][2][3] |
| Molecular Weight | 196.17 g/mol | [1][2] |
| SMILES | [13CH3]OC(C1=CC=CC=C1C(O[13CH3])=O)=O | [1] |
Physicochemical Properties
The following table details the physicochemical properties of Dimethyl Phthalate. The data presented here is for the unlabeled compound (CAS 131-11-3), which is expected to have nearly identical physical properties to its 13C2 labeled counterpart, with the exception of molecular weight.
| Property | Value | Reference |
| Appearance | Colorless, oily liquid | [5][6][7] |
| Odor | Slight, aromatic | [5][6][7] |
| Melting Point | 2 °C (36 °F) | [6] |
| Boiling Point | 282 - 284 °C (540 - 543 °F) | [6] |
| Density | 1.19 g/cm³ at 25 °C | [6] |
| Solubility in Water | ~0.4% (4 g/L) | [5][6][8] |
| Vapor Pressure | 0.002 - 0.01 mmHg at 20 °C | [6][7] |
| log P (Octanol/Water) | 1.54 - 1.56 | [5] |
| Refractive Index | n20/D 1.515 | |
| Storage | 2-8°C, Refrigerator | [2] |
Experimental Protocols: Analytical Methodologies
The quantification of Dimethyl Phthalate in environmental, biological, and commercial samples often employs chromatographic techniques. This compound is an ideal internal standard for these methods.
Gas Chromatography (GC)
GC is a widely used technique for the separation and analysis of phthalates.[9][10]
-
Principle : Volatilized samples are separated based on their boiling points and interactions with a stationary phase within a capillary column.
-
Detection Methods :
-
Mass Spectrometry (MS) : Preferred for its high selectivity and ability to distinguish between the labeled internal standard (DMP-13C2) and the native analyte (DMP).[9] It provides structural information, confirming the identity of the compound.
-
Flame Ionization Detection (FID) : A common detector, but less selective than MS.[9]
-
Electron Capture Detection (ECD) : Another detection option, though MS is generally favored to minimize interference.[9]
-
-
Typical GC-MS Protocol Outline :
-
Sample Preparation : Samples (e.g., water, soil, beverage) are extracted using a suitable organic solvent or by Solid-Phase Microextraction (SPME).[11]
-
Internal Standard Spiking : A known amount of this compound is added to the sample extract before injection.
-
Injection : A small volume of the extract is injected into the GC inlet, where it is vaporized.
-
Separation : The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., BPX-5).[12] The column temperature is programmed to ramp up (e.g., from 100°C to 270°C) to elute the compounds.[12]
-
Detection : The separated compounds enter the MS detector, which ionizes the molecules and separates them based on their mass-to-charge ratio.
-
Quantification : The concentration of native DMP is calculated by comparing its peak area to the peak area of the known concentration of DMP-13C2.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an alternative method for phthalate analysis, particularly for less volatile compounds or complex matrices.[9][13]
-
Principle : The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases.
-
Detection Methods :
-
UV Detection : Phthalates contain a benzene (B151609) ring, which allows for detection using a UV detector.[13]
-
Mass Spectrometry (HPLC-MS/MS) : Offers higher sensitivity and selectivity, making it suitable for trace-level analysis.[10]
-
-
Typical HPLC-UV Protocol Outline :
-
Sample Preparation : Water samples can often be filtered and directly injected after being mixed with an organic modifier like methanol (B129727).[13]
-
Internal Standard Spiking : A precise amount of DMP-13C2 is added to the prepared sample.
-
Injection : The sample is injected into the HPLC system.
-
Separation : Separation is achieved using a reverse-phase column (e.g., C18) with a mobile phase gradient, typically a mixture of water and an organic solvent like methanol or acetonitrile.
-
Detection : The eluting compounds pass through a UV detector set to a wavelength where phthalates absorb light.
-
Quantification : The native DMP concentration is determined by comparing its peak area to that of the DMP-13C2 internal standard.
-
Sample Preparation: Solid-Phase Microextraction (SPME)
SPME is a solvent-free sample preparation technique that is effective for extracting phthalates from liquid samples like beverages.[11]
-
Principle : A fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. Analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and transferred to the injection port of a GC for thermal desorption and analysis.[11]
-
Advantages : SPME is a rapid, simple, and sensitive method that reduces solvent consumption and minimizes sample contamination.[11]
Visualizations
Analytical Workflow
The following diagram illustrates a general workflow for the determination of Dimethyl Phthalate using an internal standard.
Role of Internal Standard
This diagram shows the logical relationship in using this compound as an internal standard for quantifying native Dimethyl Phthalate.
Safety and Handling
Based on the Safety Data Sheet (SDS) for unlabeled Dimethyl Phthalate, the following hazards and precautions should be noted. Users should always consult the specific SDS for this compound provided by the supplier.
-
Hazards :
-
Handling :
-
First Aid :
-
Eyes : Immediately flush with running water for at least 15 minutes.[7] If irritation persists, seek medical attention.[14]
-
Skin : Take off contaminated clothing and rinse skin with water.
-
Inhalation : Move to fresh air.
-
Ingestion : Do NOT induce vomiting. If ingested, seek medical advice immediately.[7]
-
Applications
The primary application of this compound is as a labeled internal standard for the accurate quantification of Dimethyl Phthalate in various samples.[2] This is crucial for:
-
Environmental Monitoring : Testing for DMP in water, soil, and air samples.
-
Food Safety : Detecting DMP contamination in food and beverages.[11]
-
Toxicology Studies : Investigating the metabolic fate and effects of DMP. The unlabeled form is an endocrine disruptor that can induce oxidative stress.[1][15]
-
Product Quality Control : Ensuring products like plastics, coatings, and cosmetics meet regulatory limits for phthalate content.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. This compound | 1346598-73-9 [chemicalbook.com]
- 5. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]
- 6. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. The dynamic analysis of dimethyl phthalate in electro-fenton degradation process and determination of dimethyl phthalate residues in beverages based on solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. trc-corp.com [trc-corp.com]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Core Structure of Dimethyl Phthalate-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core structure, synthesis, and spectroscopic properties of Dimethyl Phthalate-13C2, an isotopically labeled analog of Dimethyl Phthalate (DMP). This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their studies.
Chemical Structure and Properties
This compound is a stable isotope-labeled form of Dimethyl Phthalate where two carbon atoms have been replaced with the 13C isotope. Based on available supplier information, the isotopic labels are located on the methyl groups of the two ester functionalities.
Molecular Structure:
An In-depth Technical Guide to the Synthesis of Dimethyl Phthalate-13C2
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis of Dimethyl Phthalate-13C2 (DMP-13C2), an isotopically labeled organic compound valuable as an internal standard for analytical studies and in metabolic research. The synthesis is based on the well-established esterification of phthalic anhydride (B1165640) with methanol (B129727). This guide details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Introduction
Dimethyl Phthalate (B1215562) (DMP) is a widely used organic compound, primarily as a plasticizer, in insect repellents, and in various industrial applications.[1] The synthesis of its isotopically labeled counterpart, this compound, is of significant interest to the scientific community, particularly in fields requiring precise quantification and metabolic tracking of the compound. The 13C labels serve as a powerful tool in mass spectrometry-based analyses, allowing for differentiation from naturally occurring DMP.
The core of the synthesis involves the reaction of Phthalic Anhydride-13C2 with methanol in the presence of an acid catalyst to yield the desired labeled diester. This guide will focus on a common and effective laboratory-scale synthesis protocol.
Synthesis Workflow
The overall workflow for the synthesis of this compound can be visualized as a multi-step process involving the core reaction followed by a series of purification steps.
Caption: Synthesis workflow for this compound.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of unlabeled dimethyl phthalate and is suitable for the use of Phthalic Anhydride-13C2.
3.1. Materials and Reagents:
-
Phthalic Anhydride-13C2 (or unlabeled phthalic anhydride)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Toluene (B28343) (optional, for azeotropic removal of water)
-
Petroleum Ether (optional, for crystallization)
3.2. Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Phthalic Anhydride-13C2 (1.0 equivalent), anhydrous methanol (a significant excess, e.g., 5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of the phthalic anhydride).
-
Esterification: Heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from 3 to 20 hours, depending on the desired conversion and reaction temperature.[2][3] Optimal conditions can be achieved at around 140-150 °C for approximately 3 hours.[2]
-
Work-up and Neutralization: After cooling the reaction mixture to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted phthalic anhydride. Caution should be exercised as this will generate carbon dioxide gas.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. If a second organic solvent like toluene was used, add it at this stage. Wash the organic layer sequentially with water and then with brine.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the excess methanol and any other solvent by rotary evaporation.
-
Purification: The crude this compound can be further purified by vacuum distillation to yield a colorless, oily liquid.[2]
Quantitative Data
The following table summarizes key quantitative data related to the synthesis of dimethyl phthalate. The data for the labeled compound is expected to be analogous.
| Parameter | Value | Reference |
| Reactant Ratios | ||
| Molar Ratio of Methanol to Phthalic Anhydride | 2.7:1 (optimal) | [2] |
| Catalyst Loading (SO42-/MoO3-TiO2) | 1.0% w/w | [2] |
| Reaction Conditions | ||
| Reaction Temperature | 140 °C | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | ||
| Product Yield | Up to 95% | [2] |
| Spectroscopic Data (Unlabeled Dimethyl Phthalate) | ||
| ¹H NMR (CDCl₃, 200 MHz) | δ 7.68 (m, 2H), 7.56 (m, 2H), 3.92 (s, 6H) | [4] |
| ¹³C NMR (DMSO-d6, 150 MHz) | δ 168.32 (C=O), 132.87 (C), 131.97, 128.31 (CH, Aromatic), 52.5 (OCH₃) | [5] |
Characterization
The successful synthesis of this compound can be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic peaks for the aromatic and methyl protons. ¹³C NMR will show the labeled carbonyl carbons at a distinct chemical shift and potentially with C-C coupling if both carbonyls are labeled.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of this compound, confirming the incorporation of the isotopic labels.
Safety Considerations
-
Phthalic anhydride is a skin and respiratory irritant.
-
Methanol is toxic and flammable.
-
Concentrated sulfuric acid is highly corrosive.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described conditions based on their specific laboratory settings and desired product purity.
References
An In-depth Technical Guide to the Physical Properties of Dimethyl Phthalate-13C2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Dimethyl Phthalate-13C2, a stable isotope-labeled form of Dimethyl Phthalate (B1215562) (DMP). This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development, metabolism studies, and environmental analysis where isotopically labeled standards are crucial for accurate quantification and identification.
Core Physical and Chemical Data
The incorporation of two carbon-13 isotopes into the dimethyl phthalate structure provides a distinct mass signature essential for its use as an internal standard in mass spectrometry-based analytical methods. While many macroscopic physical properties are not significantly altered by this isotopic substitution, key molecular identifiers are distinct.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1346598-73-9 | [1] |
| Molecular Formula | C₈¹³C₂H₁₀O₄ | [1] |
| Molecular Weight | 196.17 g/mol | [1] |
| Accurate Mass | 196.0646 | [1] |
| Appearance | Colorless oily liquid | [2][3][4] |
| Melting Point | 2 °C (36 °F; 275 K) (unlabeled) | [2] |
| Boiling Point | 283 to 284 °C (541 to 543 °F; 556 to 557 K) (unlabeled) | [2] |
| Density | 1.19 g/cm³ (unlabeled) | [2] |
| Solubility in water | ~4 g/L (poorly soluble) (unlabeled) | [2][3] |
| Odor | Slight aromatic odor (unlabeled) | [2][3] |
Experimental Protocols
Synthesis of Dimethyl Phthalate
The industrial synthesis of dimethyl phthalate is achieved through the esterification of phthalic anhydride (B1165640) with methanol (B129727).[2][3][5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[2] To synthesize the 13C2 labeled variant, 13C-labeled methanol would be used as a starting material.
A general laboratory-scale synthesis protocol can be adapted from procedures for similar phthalate esters:
-
Reaction Setup: Phthalic anhydride and an excess of methanol-¹³C are added to a reaction vessel.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added.
-
Reaction Conditions: The mixture is heated to reflux for several hours to drive the esterification reaction to completion.
-
Workup: After cooling, the reaction mixture is neutralized with a basic solution, such as sodium bicarbonate, to remove the acid catalyst and any unreacted phthalic anhydride.
-
Purification: The product is then washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by distillation to yield pure dimethyl phthalate-¹³C₂.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for both identifying and quantifying phthalates. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used to confirm the molecular weight and fragmentation pattern of the labeled compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV or mass spectrometric detection, is another common method for analyzing phthalates.[6][7] A solution of the sample is pumped through a column packed with a stationary phase. The components separate based on their differential partitioning between the mobile and stationary phases. This technique is useful for quantifying the purity of the synthesized product.
Workflow Diagrams
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 3. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]
- 4. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl phthalate synthesis - chemicalbook [chemicalbook.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. opus.govst.edu [opus.govst.edu]
An In-depth Technical Guide to the Molecular Weight of Dimethyl Phthalate-13C2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular weight of Dimethyl Phthalate-13C2, an isotopically labeled variant of Dimethyl Phthalate (B1215562). The inclusion of stable isotopes like Carbon-13 (¹³C) is a critical technique in metabolic studies, quantitative mass spectrometry, and as internal standards in pharmaceutical and environmental analysis. Understanding the precise mass difference imparted by this labeling is fundamental to the design and interpretation of experiments utilizing this compound.
Core Data Presentation
The key distinction between standard Dimethyl Phthalate (DMP) and its ¹³C-labeled isotopologue lies in the mass of two carbon atoms. In this compound, two carbon atoms that would typically be the most abundant isotope, Carbon-12, are replaced with the heavier, stable Carbon-13 isotope. This substitution results in a predictable increase in the overall molecular weight.
The table below summarizes the essential quantitative data for both the unlabeled and labeled compounds.
| Property | Standard Dimethyl Phthalate | This compound | Data Source(s) |
| Molecular Formula | C₁₀H₁₀O₄ | C₈¹³C₂H₁₀O₄ | [1][2][3][4] |
| Average Molecular Weight | 194.18 g/mol | 196.17 g/mol | [1][5][6] |
| Monoisotopic Mass | 194.05790880 Da | 196.0646 Da | [3][5] |
Experimental Protocols: Calculation of Molecular Weight
The molecular weight of a molecule is determined by the sum of the atomic weights of its constituent atoms. The introduction of ¹³C isotopes alters this calculation.
Methodology for Standard Dimethyl Phthalate
The molecular formula for standard Dimethyl Phthalate is C₁₀H₁₀O₄[1][2][3]. The average molecular weight is calculated using the standard atomic weights of carbon, hydrogen, and oxygen, which are weighted averages based on the natural abundance of their stable isotopes.
-
Formula: (10 × Atomic Weight of C) + (10 × Atomic Weight of H) + (4 × Atomic Weight of O)
-
Calculation: (10 × 12.011) + (10 × 1.008) + (4 × 15.999) = 194.18 g/mol
Methodology for this compound
For this compound, the molecular formula is C₈¹³C₂H₁₀O₄[4][5]. The calculation is modified to account for the precise mass of the two ¹³C atoms. The atomic mass of the Carbon-12 isotope is defined as exactly 12, while the atomic mass of the Carbon-13 isotope is approximately 13.00335 amu[7][8].
-
Formula: (8 × Atomic Weight of C) + (2 × Atomic Weight of ¹³C) + (10 × Atomic Weight of H) + (4 × Atomic Weight of O)
-
Calculation: (8 × 12.011) + (2 × 13.003) + (10 × 1.008) + (4 × 15.999) ≈ 196.17 g/mol
The resulting molecular weight of 196.17 g/mol is consistent with supplier specifications for this labeled compound[4][5]. The mass difference of approximately 2 Da is the direct result of substituting two ¹²C atoms with two ¹³C atoms.
Visualizations
Logical Relationship of Isotopic Substitution
The following diagram illustrates the concept of isotopic labeling in Dimethyl Phthalate. It shows how the standard molecule is composed of elements with their natural isotopic abundance and how the labeled variant is specifically enriched with two ¹³C atoms, leading to an increased molecular weight.
Caption: Isotopic substitution workflow for this compound.
Molecular Structure and Labeling Position
The SMILES string [¹³CH₃]OC(=O)c1ccccc1C(=O)O[¹³CH₃] indicates that the ¹³C isotopes are located on the two methyl groups. The diagram below shows the chemical structure of Dimethyl Phthalate with the positions of the Carbon-13 labels highlighted.
References
- 1. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]
- 2. Dimethyl phthalate [webbook.nist.gov]
- 3. Dimethyl Phthalate | C10H10O4 | CID 8554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Dimethyl phthalate = 99 131-11-3 [sigmaaldrich.com]
- 7. Carbon-13 - Wikipedia [en.wikipedia.org]
- 8. Isotopes Matter [isotopesmatter.com]
Solubility of Dimethyl Phthalate-13C2
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of Dimethyl Phthalate-13C2. Given that isotopically labeled compounds exhibit nearly identical physicochemical properties to their unlabeled counterparts, the solubility data for Dimethyl Phthalate (B1215562) (DMP) is presented as a reliable proxy for the 13C2 labeled variant.
Core Concepts of Solubility
Dimethyl Phthalate (DMP) is a phthalate ester characterized as a colorless, oily liquid. Its solubility is governed by its molecular structure, which includes a nonpolar aromatic ring and two polar carboxylate ester groups.[1] This amphiphilic nature dictates its high solubility in organic solvents and poor solubility in water, a principle often summarized as "like dissolves like".[1] Factors such as temperature and the polarity of the solvent play a significant role in its dissolution.[1]
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for Dimethyl Phthalate. This data is essential for a variety of applications, from designing drug delivery systems to developing analytical methods.
Table 1: Solubility in Water
| Temperature | Solubility in Water |
| 20 °C | 0.4%[2] |
| 25 °C | ~4,000 mg/L[3] |
Table 2: Solubility in Organic Solvents
| Solvent | Solubility |
| Ethanol | Miscible[3] |
| Ethyl Ether | Miscible[3] |
| Chloroform | Soluble[1][3] |
| Acetone | Soluble[1] |
| Benzene | Soluble[3] |
| Carbon Tetrachloride | Slightly soluble[3] |
| Petroleum Ether | Practically insoluble[3] |
| Mineral Oil (20 °C) | 0.34 g/100 g[3] |
Experimental Protocol: Determining Solubility via the Shake-Flask Method
The following is a generalized protocol for determining the solubility of a compound like this compound in a specific solvent. This method is based on the principle of achieving equilibrium between the dissolved and undissolved solute.
1. Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance
-
Volumetric flasks
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for quantification
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a scintillation vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours). The agitation ensures thorough mixing and facilitates the dissolution process.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. For colloidal suspensions, centrifugation at a high speed can be used to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or GC-MS method to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Visualizations
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conceptual Diagram of Solubility Factors
This diagram shows the logical relationship between the molecular properties of Dimethyl Phthalate and its solubility behavior.
References
An In-depth Technical Guide to the Commercial Manufacturing of Dimethyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core processes involved in the commercial manufacturing of dimethyl phthalate (B1215562) (DMP). The information presented is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the synthesis, reaction parameters, and process flow of this widely used chemical.
Introduction
Dimethyl phthalate (DMP) is an organic compound and the methyl ester of phthalic acid. It is a colorless, oily liquid with a slight aromatic odor, soluble in organic solvents but with low solubility in water.[1] DMP is extensively used as a plasticizer for cellulose-based plastics, in the production of varnishes and films, and as a solvent in various applications.[2] The primary route for its commercial synthesis is the esterification of phthalic anhydride (B1165640) with methanol (B129727).[1]
Core Synthesis Pathway: Esterification of Phthalic Anhydride
The commercial production of dimethyl phthalate is predominantly achieved through the direct esterification of phthalic anhydride with methanol.[1] This reaction is typically catalyzed by a strong acid, most commonly sulfuric acid, although other catalysts like Lewis acids (e.g., complexes of titanium, zirconium, or tin) can also be employed.[1] The use of excess methanol is a key feature of the industrial process, serving to drive the equilibrium of the reaction towards the formation of the diester product.[1]
The reaction proceeds in two main steps:
-
Monoester Formation: Phthalic anhydride reacts with one molecule of methanol to form monomethyl phthalate.
-
Diester Formation: The monomethyl phthalate then reacts with a second molecule of methanol to yield dimethyl phthalate and water.
dot
Caption: Synthesis pathway of dimethyl phthalate from phthalic anhydride.
Quantitative Data Presentation
The following tables summarize the quantitative data for various industrial processes for the synthesis of dimethyl phthalate, compiled from multiple sources.
Table 1: Reaction Conditions for Dimethyl Phthalate Synthesis
| Parameter | Value Range | Catalyst | Source(s) |
| Molar Ratio (Phthalic Anhydride:Methanol) | 1:2 to 1:3 | Sulfuric Acid | [3] |
| 1:2.6 to 1:2.8 | SO₄²⁻/ZrO₂-CeO₂ and Sb₂O₃/ZrO₂ | [4] | |
| 1:2.7 | SO₄²⁻/MoO₃-TiO₂ | [5] | |
| Catalyst Concentration (Sulfuric Acid) | 1-3% of phthalic acid mass | Sulfuric Acid | [3] |
| 0.2-0.3% of phthalic anhydride mass | Sulfuric Acid | [6] | |
| Reaction Temperature | 80°C - 220°C | Various | [3][6] |
| 160°C - 200°C | SO₄²⁻/ZrO₂-CeO₂ and Sb₂O₃/ZrO₂ | [4] | |
| 140°C | SO₄²⁻/MoO₃-TiO₂ | [5] | |
| Reaction Time | 2 - 20 hours | Various | [4][6][7] |
| 3 hours | SO₄²⁻/MoO₃-TiO₂ | [5] | |
| Pressure | Atmospheric / Vacuum | Various | [6] |
Table 2: Process Parameters for Purification
| Parameter | Value | Stage | Source(s) |
| Neutralization Agent | Alkaline solution (e.g., caustic soda) | Post-esterification | [7] |
| Dealcoholization Temperature | 130°C - 140°C | Post-esterification | [6] |
| Dealcoholization Vacuum | >0.09 MPa | Post-esterification | [6] |
| Final Product Purity | 98.5% - 99% (crude ester) | Pre-purification | [6] |
Experimental Protocols
The following is a generalized experimental protocol synthesized from various industrial manufacturing descriptions.
Materials
-
Phthalic Anhydride (≥99% purity)
-
Methanol (≥99% purity)
-
Concentrated Sulfuric Acid (98%)
-
Alkaline solution (e.g., Sodium Carbonate or Sodium Hydroxide solution)
-
Activated Carbon
Equipment
-
Jacketed glass or stainless steel reactor with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating and cooling system for the reactor.
-
Vacuum distillation apparatus.
-
Neutralization tank.
-
Washing and separation vessel.
-
Filter press.
Procedure
-
Charging the Reactor: The reaction kettle is charged with phthalic anhydride and an excess of methanol. A typical molar ratio is 1:2 to 1:3 (phthalic anhydride to methanol).[3]
-
Catalyst Addition: Concentrated sulfuric acid is added as a catalyst, typically at a concentration of 0.2% to 3% of the mass of the phthalic anhydride.[3][6]
-
Esterification Reaction: The mixture is heated to a temperature between 80°C and 220°C.[3][6] The reaction is carried out under reflux for a period ranging from 2 to 20 hours, depending on the specific process parameters.[6][7] Continuous stirring is maintained throughout the reaction to ensure homogeneity.
-
Removal of Excess Methanol and Water: After the esterification is complete (as determined by monitoring the acid value of the mixture), the excess methanol and the water formed during the reaction are removed. This is often achieved by increasing the temperature and applying a vacuum.[6]
-
Neutralization: The crude ester is cooled and then neutralized with an alkaline solution to remove any remaining acidic catalyst and unreacted monomethyl phthalate.[7]
-
Washing: The neutralized product is washed with water to remove any salts and other water-soluble impurities. The layers are then separated.[7]
-
Purification: The washed ester is further purified by vacuum distillation to obtain the final dimethyl phthalate product. Activated carbon may be used for decolorization before the final filtration.[7]
Mandatory Visualizations
Signaling Pathway of the Core Synthesis
dot
Caption: Core synthesis pathway of dimethyl phthalate.
Experimental Workflow for Dimethyl Phthalate Manufacturing
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Charge_Reactor [label="Charge Reactor with\nPhthalic Anhydride & Methanol", fillcolor="#F1F3F4"]; Add_Catalyst [label="Add Sulfuric Acid Catalyst", fillcolor="#F1F3F4"]; Esterification [label="Esterification\n(Heating & Reflux)", fillcolor="#F1F3F4"]; Remove_Excess [label="Remove Excess Methanol & Water\n(Vacuum Distillation)", fillcolor="#F1F3F4"]; Neutralization [label="Neutralization\nwith Alkaline Solution", fillcolor="#F1F3F4"]; Washing [label="Water Washing", fillcolor="#F1F3F4"]; Purification [label="Final Purification\n(Vacuum Distillation)", fillcolor="#F1F3F4"]; Final_Product [label="Dimethyl Phthalate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Charge_Reactor; Charge_Reactor -> Add_Catalyst; Add_Catalyst -> Esterification; Esterification -> Remove_Excess; Remove_Excess -> Neutralization; Neutralization -> Washing; Washing -> Purification; Purification -> Final_Product; }
References
- 1. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 2. US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride - Google Patents [patents.google.com]
- 3. Production method and process of dimethyl phthalate-Chemwin [en.888chem.com]
- 4. CN113061085A - Production process of dimethyl phthalate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111574363A - Production process of dimethyl phthalate - Google Patents [patents.google.com]
- 7. Preparation method of dimethyl phthalate (DMP) - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: High-Sensitivity Quantification of Dimethyl Phthalate in Aqueous Matrices using Isotope Dilution Mass Spectrometry
Introduction
Dimethyl Phthalate (B1215562) (DMP) is a widely used plasticizer in a variety of consumer products.[1] Its potential for leaching into the environment and subsequent human exposure has raised health concerns, including endocrine disruption and reproductive toxicity.[1][2] Accurate and sensitive quantification of DMP in environmental and biological samples is therefore crucial for monitoring and risk assessment. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy by correcting for sample matrix effects and variations in sample preparation.[3] This application note describes a robust protocol for the quantification of Dimethyl Phthalate in aqueous samples using Dimethyl Phthalate-13C2 as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the analyte of interest (the "native" analyte) and therefore behaves identically during extraction, derivatization, and chromatographic separation. Because the internal standard and the native analyte co-elute and are affected by matrix suppression or enhancement in the same way, the ratio of their signals in the mass spectrometer provides a highly accurate measure of the native analyte's concentration, independent of sample loss or matrix variability.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocols
1. Materials and Reagents
-
Standards: Dimethyl Phthalate (DMP) and this compound (DMP-13C2) solutions of known concentration.
-
Solvents: HPLC-grade or pesticide-residue grade n-hexane, dichloromethane (B109758), and methanol.
-
Reagents: Anhydrous sodium sulfate.
-
Water: Deionized or Milli-Q water, tested to be free of phthalate contamination.
-
Glassware: All glassware should be meticulously cleaned and rinsed with solvent to avoid background contamination. It is recommended to heat non-volumetric glassware at 400°C for at least 2 hours.[4]
2. Sample Preparation (Liquid-Liquid Extraction for Water Samples)
This protocol is adapted for a 500 mL water sample.[5][6]
-
Measure 500 mL of the water sample into a clean glass separating funnel.
-
Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration within the calibrated range (e.g., 1 µg/L).
-
Add 50 mL of dichloromethane to the separating funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Repeat the extraction with a second 50 mL portion of dichloromethane and combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
Caption: Workflow for DMP quantification in water.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MS or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]
-
Injector: Splitless mode, 260°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 80°C for 2 min, ramp at 17°C/min to 320°C, hold for 5 min.[5]
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM).
-
Dimethyl Phthalate (DMP): Quantifier ion m/z 163, Qualifier ion m/z 194.
-
This compound (DMP-13C2): Quantifier ion m/z 165.
-
4. Calibration and Quantification
Prepare a series of calibration standards in a clean solvent (e.g., hexane) containing known concentrations of native DMP and a constant concentration of DMP-13C2. The concentration range should bracket the expected sample concentrations. A calibration curve is generated by plotting the ratio of the peak area of the DMP quantifier ion (m/z 163) to the DMP-13C2 quantifier ion (m/z 165) against the concentration of DMP.
Quantitative Data Summary
The performance of analytical methods for Dimethyl Phthalate can vary based on the matrix, instrumentation, and specific protocol. The following table summarizes typical performance data from various studies.
| Parameter | Matrix | Method | Linearity (R²) | LOD | LOQ | Recovery (%) | Citation |
| Linearity | Standard Solution | GC-MS | >0.99 | - | - | - | [8] |
| LOD | Bottled Water | GC-MS | - | 0.01 µg/L | - | - | [5] |
| LOQ | Hot Beverages | GC-IT/MS | >0.99 | 15.4 ng/mL | 35.8 ng/mL | 66.7 | [9] |
| Recovery | Pork and Chicken | LC-MS/MS | - | - | 0.10-0.24 µg/L | 90.2-111 | [10] |
| LOD | Food Simulant | GC/MS | - | 0.08 µg/L | - | - | [11] |
Signaling Pathway: Phthalate Interaction with PPAR
Phthalates, including DMP, are recognized as endocrine-disrupting chemicals that can interfere with metabolic processes. A primary mechanism of action is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the transcription of genes involved in lipid metabolism, fatty acid oxidation, and glucose homeostasis.[12][13] The monoester metabolite of DMP, monomethyl phthalate (MMP), is thought to be the primary bioactive agent.[1]
The general pathway involves the binding of the phthalate metabolite to a PPAR isoform (e.g., PPARα in the liver). This activation leads to a conformational change in the receptor, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression. This can lead to alterations in metabolic pathways.[12][14]
Caption: General pathway of phthalate-induced PPAR activation.
Conclusion
The use of this compound as an internal standard in an isotope dilution GC-MS method provides a highly accurate, sensitive, and robust approach for the quantification of Dimethyl Phthalate in aqueous samples. This method effectively mitigates matrix interferences and variability in sample recovery, making it ideal for researchers, scientists, and drug development professionals who require reliable data for environmental monitoring, exposure assessment, and safety studies. Understanding the molecular mechanisms, such as the interaction with PPAR signaling pathways, provides crucial context for interpreting the toxicological significance of these exposures.
References
- 1. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oiv.int [oiv.int]
- 5. aerapa.conference.ubbcluj.ro [aerapa.conference.ubbcluj.ro]
- 6. academic.oup.com [academic.oup.com]
- 7. fses.oregonstate.edu [fses.oregonstate.edu]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Phthalate Migration to Food Simulants in Plastic Containers during Microwave Operations | MDPI [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dimethyl Phthalate-13C2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Dimethyl Phthalate (B1215562) (DMP) in various matrices using Dimethyl Phthalate-13C2 as an internal standard. The use of a stable isotope-labeled internal standard, such as this compound, is a robust method to correct for analyte loss during sample preparation and instrumental analysis, ensuring high accuracy and precision. This is achieved through isotope dilution mass spectrometry (IDMS), a definitive analytical technique. The primary analytical methods detailed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful techniques for the selective and sensitive quantification of phthalates.[1][2][3]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate quantification method that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample.[4] In this case, this compound serves as the internal standard for the quantification of native Dimethyl Phthalate. The isotopically labeled standard is chemically identical to the analyte, ensuring it behaves similarly throughout the sample preparation and analysis process.[4] By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by variations in sample volume or recovery.[4]
Experimental Protocols
Extreme care must be taken to avoid contamination from phthalates present in the laboratory environment. All glassware should be thoroughly cleaned, and contact with plastic materials, especially flexible PVC, should be minimized.[5][6]
Protocol 1: Analysis of Dimethyl Phthalate in Liquid Samples (e.g., Beverages, Water) by GC-MS
This protocol is suitable for the analysis of DMP in liquid matrices such as beverages and water samples.
Materials and Reagents:
-
Dimethyl Phthalate (DMP) analytical standard
-
This compound internal standard solution (concentration to be determined based on expected analyte levels)
-
Hexane (B92381) (HPLC grade or equivalent)
-
Methanol (B129727) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Calibrated glassware
Sample Preparation (Liquid-Liquid Extraction):
-
To a 15 mL glass centrifuge tube, add 5 mL of the liquid sample.
-
Spike the sample with a known volume and concentration of the this compound internal standard solution.
-
Add 5 mL of hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Instrumental Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A GC System or equivalent[3] |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar[7] |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | DMP: m/z 163 (quantifier), 194 (qualifier) DMP-13C2: m/z 165 (quantifier), 196 (qualifier) |
Protocol 2: Analysis of Dimethyl Phthalate in Solid Samples (e.g., Food, Polymers) by LC-MS/MS
This protocol is suitable for the analysis of DMP in solid matrices such as food products and polymers.
Materials and Reagents:
-
Dimethyl Phthalate (DMP) analytical standard
-
This compound internal standard solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Homogenizer
-
Centrifuge
Sample Preparation (Solvent Extraction):
-
Weigh 1 gram of the homogenized solid sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 10 mL of methanol to the tube.
-
Homogenize the sample for 3 minutes.
-
Sonicate the sample in an ultrasonic bath for 30 minutes.[1]
-
Centrifuge the sample at 4000 rpm for 15 minutes.[1]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
LC-MS/MS Instrumental Parameters:
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1260 RRLC HPLC system or equivalent[3] |
| Column | C18 column (e.g., 100 x 2.1 mm, 2.7 µm)[8] |
| Mobile Phase A | Water with 10 mM ammonium acetate[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Start with 40% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | SCIEX QTRAP 5500 System or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[1] |
| Source Temperature | 500°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | DMP: Precursor Ion 195.1 -> Product Ion 163.1 (Quantifier), Precursor Ion 195.1 -> Product Ion 133.1 (Qualifier) DMP-13C2: Precursor Ion 197.1 -> Product Ion 165.1 (Quantifier) |
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of Dimethyl Phthalate using an isotopically labeled internal standard.
Table 1: Method Performance for GC-MS Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | [9] |
| Limit of Detection (LOD) | 0.01 - 10 µg/L | [10][11] |
| Limit of Quantification (LOQ) | 0.05 - 20 µg/L | [12] |
| Recovery | 80 - 110% | [10][11] |
| Precision (%RSD) | < 15% | [12] |
Table 2: Method Performance for LC-MS/MS Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.1 - 1 ppb | [3] |
| Limit of Quantification (LOQ) | 0.5 - 5 ppb | |
| Recovery | 85 - 115% | [8][13] |
| Precision (%RSD) | < 15% | [8][13] |
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of Dimethyl Phthalate using this compound as an internal standard.
Caption: GC-MS workflow for Dimethyl Phthalate analysis.
Caption: LC-MS/MS workflow for Dimethyl Phthalate analysis.
References
- 1. sciex.com [sciex.com]
- 2. gcms.cz [gcms.cz]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. oiv.int [oiv.int]
- 6. oiv.int [oiv.int]
- 7. fses.oregonstate.edu [fses.oregonstate.edu]
- 8. s4science.at [s4science.at]
- 9. researchgate.net [researchgate.net]
- 10. Determination of dimethyl phthalate in environment water samples by a highly sensitive indirect competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Isotope Dilution Analysis using Dimethyl Phthalate-13C2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Dimethyl Phthalate (DMP) in various matrices using Dimethyl Phthalate-13C2 (DMP-13C2) as an internal standard for isotope dilution mass spectrometry.
Introduction
Dimethyl Phthalate (DMP) is a widely used plasticizer in a variety of consumer and industrial products.[1][2] Due to its potential for migration into food, beverages, and the environment, as well as its classification as an endocrine disruptor, accurate and sensitive quantification of DMP is crucial for ensuring product safety and regulatory compliance. Isotope dilution analysis, particularly utilizing gas chromatography-mass spectrometry (GC-MS), is the gold standard for the precise quantification of organic contaminants like DMP. This method involves the addition of a known amount of an isotopically labeled internal standard, such as this compound, to the sample prior to extraction and analysis.[3][4][5] The labeled standard behaves nearly identically to the native analyte throughout the analytical process, compensating for variations in sample preparation, extraction efficiency, and instrumental response.[4][5]
Principle of Isotope Dilution using DMP-13C2:
The fundamental principle of isotope dilution analysis is the direct relationship between the ratio of the native analyte to the isotopically labeled internal standard and the concentration of the native analyte in the sample. By measuring the response ratio of the analyte (DMP) to the internal standard (DMP-13C2) using a mass spectrometer, and comparing this to a calibration curve, a highly accurate and precise concentration of DMP can be determined.
Experimental Protocols
The following protocols are generalized for different sample matrices and can be adapted as needed. It is crucial to perform method validation for each specific matrix to ensure accuracy and precision.
Materials and Reagents
-
Solvents: HPLC or pesticide residue grade n-hexane, acetone, dichloromethane, and methanol.
-
Standards:
-
Dimethyl Phthalate (DMP) analytical standard (≥99.5% purity).
-
This compound (DMP-13C2) internal standard.
-
-
Chemicals: Anhydrous sodium sulfate (B86663).
-
Gases: Helium (carrier gas) of high purity (99.999%).
-
Consumables: Glassware (decontaminated by baking at 400°C for at least 2 hours), autosampler vials with phthalate-free septa, syringe filters (0.45 µm).
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of DMP and DMP-13C2 into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Store at -18°C in the dark.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the DMP primary stock solution with n-hexane to achieve the desired concentration range (e.g., 0.1 - 100 ng/mL).
-
Prepare a DMP-13C2 internal standard working solution at a fixed concentration (e.g., 50 ng/mL) in n-hexane.
-
-
Calibration Curve Standards:
-
To each calibration standard, add a constant volume of the DMP-13C2 internal standard working solution to achieve a consistent internal standard concentration across all calibration points.
-
Sample Preparation
A. Liquid Samples (e.g., Beverages, Water)
-
Measure 10 mL of the liquid sample into a glass separatory funnel.
-
Spike the sample with a known amount of the DMP-13C2 internal standard working solution.
-
Add 10 mL of n-hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh portions of n-hexane.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
B. Solid Samples (e.g., Plastics, Food)
-
Homogenize the solid sample by grinding or cutting it into small pieces.
-
Accurately weigh approximately 1 g of the homogenized sample into a glass centrifuge tube.
-
Spike the sample with a known amount of the DMP-13C2 internal standard working solution.
-
Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.
-
Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean glass tube.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Filter the concentrated extract through a 0.45 µm syringe filter into an autosampler vial.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of DMP. These should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min; ramp to 200°C at 20°C/min; ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | Quantification Ion (m/z) |
| Dimethyl Phthalate (DMP) | 163 |
| This compound | 165 |
Data Presentation and Quantitative Analysis
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of DMP to the peak area of DMP-13C2 against the concentration of DMP for each calibration standard. A linear regression is then applied to the data.
Quantification of DMP in Samples
The concentration of DMP in the unknown sample is calculated using the following equation:
CDMP = (Rsample - b) / m
Where:
-
CDMP is the concentration of DMP in the sample extract.
-
Rsample is the ratio of the peak area of DMP to the peak area of DMP-13C2 in the sample.
-
m is the slope of the calibration curve.
-
b is the y-intercept of the calibration curve.
The final concentration in the original sample is then calculated by taking into account the initial sample weight or volume and any dilution or concentration factors.
Method Performance
The following table summarizes typical performance data for the analysis of DMP using an isotope dilution GC-MS method. These values should be established during method validation.
| Parameter | Typical Value | Reference |
| Linear Range | 0.1 - 100 ng/mL | [6][7] |
| Correlation Coefficient (r²) | > 0.995 | [7][8] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | [9][10] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | [9][10] |
| Recovery | 85 - 115% | [3][11] |
| Precision (%RSD) | < 15% | [6] |
Troubleshooting and Quality Control
-
Contamination: Phthalates are ubiquitous in the laboratory environment.[12][13] To minimize contamination, use phthalate-free consumables, thoroughly clean all glassware, and run solvent blanks with each batch of samples.
-
Matrix Effects: While isotope dilution minimizes matrix effects, complex matrices may still cause ion suppression or enhancement. Evaluate matrix effects by analyzing matrix-matched calibration standards.
-
Quality Control: Include a calibration blank, a laboratory fortified blank, and a duplicate sample in each analytical batch to monitor for contamination, accuracy, and precision.
By following these application notes and protocols, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of Dimethyl Phthalate in a variety of sample matrices using this compound as an internal standard for isotope dilution analysis.
References
- 1. fses.oregonstate.edu [fses.oregonstate.edu]
- 2. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. acgpubs.org [acgpubs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. idaea.csic.es [idaea.csic.es]
- 12. researchgate.net [researchgate.net]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note: Quantification of Phthalates Using Dimethyl Phthalate-¹³C₂ as an Internal Standard
Introduction
Phthalates, or phthalate (B1215562) esters, are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1][2] Their widespread use in consumer products such as food packaging, medical devices, toys, and cosmetics has led to ubiquitous human exposure.[1][3] Growing concerns over the potential adverse health effects of phthalates, including endocrine disruption and reproductive toxicity, have necessitated the development of sensitive and accurate analytical methods for their quantification in various matrices.[3][4]
Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for quantifying trace levels of organic compounds.[5] This method involves the addition of a known amount of a stable isotope-labeled analog of the target analyte to the sample prior to extraction and analysis. The labeled compound, used as an internal standard, behaves chemically and physically similarly to the native analyte throughout the sample preparation and analysis process, thereby compensating for any analyte loss or matrix effects.[6] Dimethyl Phthalate-¹³C₂ (DMP-¹³C₂) is a stable isotope-labeled form of Dimethyl Phthalate (DMP) that serves as an excellent internal standard for the quantification of DMP and other phthalates by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
This application note provides a detailed protocol for the quantification of a panel of common phthalates in various matrices using DMP-¹³C₂ as an internal standard. The methodologies described are intended for researchers, scientists, and drug development professionals.
Analytical Principle
The fundamental principle of this method is the use of isotope dilution coupled with mass spectrometry. A known quantity of DMP-¹³C₂ is spiked into the sample at the beginning of the sample preparation procedure. Following extraction and cleanup, the sample is analyzed by GC-MS or LC-MS/MS. The native phthalates and the ¹³C-labeled internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the signal intensity of the native phthalate to that of the corresponding labeled internal standard. This ratio is then used to calculate the concentration of the native phthalate in the original sample using a calibration curve prepared with known concentrations of native phthalates and a constant concentration of the internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of phthalates using DMP-¹³C₂ as an internal standard is depicted below.
Caption: General workflow for phthalate quantification using an internal standard.
Protocol 1: Quantification of Phthalates in Beverages by GC-MS
This protocol is adapted from methodologies described for the analysis of phthalates in non-alcoholic beverages and spirits.[5][8]
1. Materials and Reagents
-
Solvents: n-Hexane (HPLC grade), Acetone (HPLC grade), Methanol (B129727) (HPLC grade).[8]
-
Standards: Native phthalate standards (e.g., DMP, DEP, DBP, BBP, DEHP), Dimethyl Phthalate-¹³C₂ (DMP-¹³C₂) internal standard.
-
Glassware: Volumetric flasks, pipettes, centrifuge tubes, vials with PTFE-lined caps. All glassware should be thoroughly cleaned and baked at a high temperature (e.g., 400°C for at least 2 hours) to minimize phthalate contamination.[9]
-
Equipment: Vortex mixer, centrifuge, rotary evaporator or nitrogen evaporator, GC-MS system.
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each native phthalate and DMP-¹³C₂ in n-hexane at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all native phthalates by diluting the stock solutions in n-hexane. A series of calibration standards are then prepared by further diluting the mixed working standard solution to achieve concentrations ranging from 0.5 to 200 µg/L.[8]
-
Internal Standard Spiking Solution: Prepare a working solution of DMP-¹³C₂ at a concentration of 10 µg/mL in n-hexane.
3. Sample Preparation
-
Measure 10 mL of the beverage sample into a 50 mL glass centrifuge tube.
-
Spike the sample with 100 µL of the 10 µg/mL DMP-¹³C₂ internal standard spiking solution to achieve a final concentration of 100 µg/L.
-
Add 5 mL of n-hexane to the centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper n-hexane layer to a clean glass tube.
-
Repeat the extraction (steps 3-6) with another 5 mL of n-hexane.
-
Combine the n-hexane extracts.
-
Concentrate the combined extract to approximately 0.5 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
4. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8]
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program: Initial temperature of 100°C (hold for 1 min), ramp at 10°C/min to 280°C, then ramp at 5°C/min to 310°C (hold for 5 min).[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
5. Data Analysis
-
Identify and integrate the peaks corresponding to each native phthalate and the DMP-¹³C₂ internal standard based on their retention times and characteristic ions.
-
Construct calibration curves by plotting the ratio of the peak area of each native phthalate to the peak area of DMP-¹³C₂ against the concentration of the native phthalate.
-
Calculate the concentration of each phthalate in the beverage samples using the regression equation from the calibration curve.
Protocol 2: Quantification of Phthalates in Aqueous Samples by LC-MS/MS
This protocol is a generalized procedure based on LC-MS/MS methods for phthalate analysis.[4][10]
1. Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium (B1175870) acetate.
-
Standards: Native phthalate standards, Dimethyl Phthalate-¹³C₂ (DMP-¹³C₂) internal standard.
-
Glassware and Plastics: Use only glass or polypropylene (B1209903) labware to minimize phthalate contamination. All glassware should be rigorously cleaned.
-
Equipment: Vortex mixer, centrifuge, LC-MS/MS system.
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each native phthalate and DMP-¹³C₂ in methanol at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all native phthalates by diluting the stock solutions in methanol. Prepare a series of calibration standards with concentrations ranging from 0.1 to 100 ng/mL in a mixture of methanol and water.
-
Internal Standard Spiking Solution: Prepare a working solution of DMP-¹³C₂ at a concentration of 1 µg/mL in methanol.
3. Sample Preparation
-
Measure 5 mL of the aqueous sample into a 15 mL polypropylene centrifuge tube.
-
Spike the sample with 50 µL of the 1 µg/mL DMP-¹³C₂ internal standard spiking solution to achieve a final concentration of 10 ng/mL.
-
Add 5 mL of methanol and vortex for 1 minute.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
4. LC-MS/MS Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent.[10]
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient program to separate the target phthalates.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
5. Data Analysis
-
Identify and integrate the MRM transitions for each native phthalate and the DMP-¹³C₂ internal standard.
-
Construct calibration curves by plotting the ratio of the peak area of each native phthalate to the peak area of DMP-¹³C₂ against the concentration of the native phthalate.
-
Calculate the concentration of each phthalate in the aqueous samples using the regression equation from the calibration curve.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of phthalates using isotope dilution mass spectrometry.
Table 1: GC-MS SIM Ions for Selected Phthalates and DMP-¹³C₂
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dimethyl Phthalate (DMP) | 163 | 194 | 77 |
| Dimethyl Phthalate-¹³C₂ | 165 | 196 | 77 |
| Diethyl Phthalate (DEP) | 149 | 177 | 222 |
| Di-n-butyl Phthalate (DBP) | 149 | 205 | 223 |
| Benzyl Butyl Phthalate (BBP) | 149 | 91 | 206 |
| Di(2-ethylhexyl) Phthalate (DEHP) | 149 | 167 | 279 |
Table 2: LC-MS/MS MRM Transitions for Selected Phthalates and DMP-¹³C₂
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dimethyl Phthalate (DMP) | 195.1 | 163.1 |
| Dimethyl Phthalate-¹³C₂ | 197.1 | 165.1 |
| Diethyl Phthalate (DEP) | 223.1 | 149.1 |
| Di-n-butyl Phthalate (DBP) | 279.2 | 149.1 |
| Benzyl Butyl Phthalate (BBP) | 313.2 | 149.1 |
| Di(2-ethylhexyl) Phthalate (DEHP) | 391.3 | 149.1 |
Table 3: Method Performance Characteristics (Illustrative)
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 0.05 - 1 ng/mL |
| Recovery | 85 - 115% | 90 - 110% |
| Precision (RSD) | < 10% | < 15% |
Signaling Pathway and Logical Relationships
The use of an internal standard in quantitative analysis follows a clear logical pathway to ensure accurate results.
Caption: Logical flow of isotope dilution analysis.
Conclusion
The use of Dimethyl Phthalate-¹³C₂ as an internal standard provides a robust and reliable method for the quantification of phthalates in various matrices. The protocols outlined in this application note, for both GC-MS and LC-MS/MS, offer high accuracy, precision, and sensitivity. Proper sample handling and the use of clean labware are critical to minimize background contamination and ensure the integrity of the results. The principles and methodologies described herein can be adapted and validated for specific research and drug development applications requiring the accurate measurement of phthalate levels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. accustandard.com [accustandard.com]
- 4. s4science.at [s4science.at]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oiv.int [oiv.int]
- 10. sciex.com [sciex.com]
Application Note: High-Sensitivity Analysis of Dimethyl Phthalate-13C2 Using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a detailed protocol for the sensitive and selective detection and quantification of Dimethyl Phthalate-13C2 (DMP-13C2) in various matrices using isotope dilution mass spectrometry. The methodologies outlined herein leverage the stability and unique mass signature of the 13C-labeled internal standard to ensure high accuracy and precision in analytical measurements. This document provides comprehensive experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with structured quantitative data to guide researchers in establishing robust analytical workflows.
Introduction
Dimethyl Phthalate (DMP) is a widely used plasticizer and solvent found in a variety of consumer and industrial products. Due to its potential endocrine-disrupting properties and widespread human exposure, sensitive and accurate analytical methods are crucial for its monitoring in environmental and biological samples.[1] Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard such as this compound, is the gold standard for the quantification of small molecules. This method corrects for sample matrix effects and variations in sample preparation and instrument response, thereby providing highly reliable data. This application note provides a comprehensive guide for the analysis of DMP using DMP-13C2 as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
The primary analytical technique for the detection of this compound is mass spectrometry, often coupled with a chromatographic separation method like gas chromatography (GC) or liquid chromatography (LC). LC-MS/MS is particularly advantageous as it often requires less sample preparation and avoids the need for derivatization.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the analysis of phthalates.[2] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte and its labeled internal standard, minimizing interferences from the sample matrix.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Dimethyl Phthalate. The parameters for this compound are inferred based on the mass shift.
| Compound | Precursor Ion (Q1) m/z | Product Ions (Q3) m/z | Collision Energy (eV) |
| Dimethyl Phthalate (DMP) | 195 | 163 / 133 | Optimized Instrument-Specific |
| This compound | 197 | 165 / 135 | Optimized Instrument-Specific |
Table 1: Example MRM Transitions for DMP and DMP-13C2. The precursor ion for DMP is its protonated molecule [M+H]+.[2] The 13C2-labeled standard will have a +2 mass shift.
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 1 mg/L | [3] |
| Limit of Detection (LOD) | < 10 ppb (µg/L) | [4] |
| Accuracy | 91-108% | [2] |
| Precision (RSD) | < 15% |
Table 2: Typical Performance Characteristics for DMP Analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid samples such as beverages or water.
-
Sample Collection: Collect 10 mL of the liquid sample in a glass container. To avoid contamination, ensure all glassware is thoroughly cleaned and rinsed with a suitable organic solvent.[5]
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution in methanol.
-
Extraction: Add 10 mL of n-hexane to the sample in a separatory funnel. Shake vigorously for 2 minutes.[6]
-
Phase Separation: Allow the layers to separate. Collect the organic (upper) layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh 10 mL of n-hexane.
-
Combine and Concentrate: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase for LC-MS/MS analysis.
Instrumentation: LC-MS/MS
-
Liquid Chromatography System: An Agilent 1200 series or equivalent HPLC system.[2]
-
Column: Phenomenex Kinetex C18 (100 x 4.6 mm; 2.6 µm) or equivalent.[2]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.[2]
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate DMP from other matrix components. For example, start at 50% B, increase to 98% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 500 µL/min.[2]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer: A SCIEX QTRAP 5500 system or equivalent tandem mass spectrometer.[2]
Data Analysis
-
Quantification: Quantify the native Dimethyl Phthalate using the peak area ratio of the analyte to the this compound internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of Dimethyl Phthalate and a constant concentration of this compound. Plot the peak area ratio against the concentration of the native analyte to generate a calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of Dimethyl Phthalate.
Conclusion
The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of Dimethyl Phthalate in various samples. The detailed protocols and data presented in this application note serve as a valuable resource for researchers and scientists in the fields of environmental monitoring, food safety, and drug development. Adherence to these guidelines will enable the generation of high-quality, reproducible data for the assessment of Dimethyl Phthalate exposure.
References
- 1. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 6. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Dimethyl Phthalate-13C2 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Dimethyl Phthalate (B1215562) (DMP) in various environmental matrices using Dimethyl Phthalate-13C2 (DMP-13C2) as an internal standard. The use of an isotopically labeled internal standard is a robust method for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in analytical results. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Dimethyl Phthalate (DMP) is a widely used plasticizer and can be found in a variety of consumer products, leading to its prevalence as an environmental contaminant.[1] Monitoring DMP levels in environmental samples such as water, soil, and sediment is crucial for assessing environmental exposure and potential risks to human health. The isotope dilution technique, employing a stable isotope-labeled internal standard like DMP-13C2, is the gold standard for accurate quantification of organic micropollutants in complex environmental matrices.[2] This method involves adding a known amount of the labeled standard to the sample at the beginning of the analytical process. The labeled standard behaves chemically and physically similarly to the native analyte throughout extraction, cleanup, and analysis, allowing for reliable correction of any losses or analytical variations.
Analytical Approaches
The two most common and powerful techniques for the analysis of phthalates in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
-
GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds like DMP.[5][6] It offers excellent chromatographic separation and sensitive detection.
-
LC-MS/MS is particularly advantageous for the analysis of a broader range of phthalates, including less volatile ones, and can offer high selectivity and sensitivity, especially with the use of Multiple Reaction Monitoring (MRM).[7]
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Dimethyl Phthalate in environmental samples. It is important to note that these values can vary depending on the specific matrix, instrumentation, and method parameters.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Analyte | Matrix | Method | MDL/LOD | LOQ | Reference |
| Dimethyl Phthalate | Non-alcoholic Beverages | GC-MS/MS | 0.5 - 1.0 ng/L | 1.5 - 3.0 ng/L | [8] |
| Dimethyl Phthalate | Polymer Materials | GC-MS | 3.46 - 10.10 µg/mL | - | [6] |
| Dimethyl Phthalate | Bottled Water | GC-MS/MS | 0.3 - 2.6 ng/mL | - | [9] |
| Phthalates (general) | Food Packaging | GC-MS | 0.03 - 0.08 µg/L | 0.10 - 0.24 µg/L | [10] |
| Phthalate Metabolites | Standard Solution | GC-MS | 0.029 - 0.049 ng | 0.087 - 0.15 ng | [11] |
Table 2: Recovery Rates
| Analyte | Matrix | Spiking Level | Recovery (%) | Reference |
| Phthalates (general) | Non-alcoholic Beverages | - | 91.5 - 118.1 | [8] |
| Phthalates (general) | Polymer Materials | - | 76 - 100 | [6] |
| Phthalates (general) | Pork and Chicken | - | 90.2 - 111 | [10] |
| Phthalate & Adipate (B1204190) Esters | Beverages and Plasma | - | 90.2 - 118.3 | [1] |
| Emerging Pollutants | Soil | 150 nM | 75.9 - 105.39 | [12] |
Experimental Protocols
General Precautions
Due to the ubiquitous nature of phthalates in laboratory environments, stringent precautions must be taken to avoid contamination.[2][13]
-
Use glassware exclusively and avoid all plastic materials (e.g., containers, pipette tips, tubing) wherever possible.
-
All glassware should be thoroughly cleaned, solvent-rinsed (e.g., with acetone (B3395972) and isohexane), and baked at a high temperature (e.g., 400°C for at least 2 hours) before use.[13]
-
Run procedural blanks with each batch of samples to monitor for contamination.[14]
Protocol 1: Analysis of Dimethyl Phthalate in Water Samples by GC-MS
This protocol describes a general procedure for the analysis of DMP in water using DMP-13C2 as an internal standard, based on common liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods.
4.2.1. Materials and Reagents
-
Dimethyl Phthalate (DMP) analytical standard
-
This compound (DMP-13C2) internal standard solution (e.g., 10 µg/mL in methanol)
-
Hexane (B92381), Dichloromethane (B109758), Acetone (pesticide residue grade or equivalent)
-
Anhydrous Sodium Sulfate (baked at 400°C)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Deionized water (phthalate-free)
4.2.2. Sample Preparation and Extraction
-
Sample Collection: Collect water samples in pre-cleaned amber glass bottles.
-
Spiking: To a 1 L water sample, add a known amount of DMP-13C2 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Liquid-Liquid Extraction (LLE):
-
Adjust the sample pH if necessary.
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of dichloromethane, and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction twice more with fresh portions of dichloromethane.
-
Combine the extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
-
Solid-Phase Extraction (SPE) (Alternative):
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Pass the water sample through the cartridge at a controlled flow rate.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., dichloromethane or acetone).[15]
-
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4.2.3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Typical):
-
Column: HP-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[16]
-
Injector Temperature: 250 - 280°C[6]
-
Injection Mode: Splitless
-
Carrier Gas: Helium or Hydrogen[16]
-
Oven Temperature Program: Initial temperature of 40-60°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min.[6]
-
-
Mass Spectrometer (MS) Conditions (Typical):
4.2.4. Quantification
Quantification is performed by creating a calibration curve using the response ratio of the native DMP to the DMP-13C2 internal standard.
Protocol 2: Analysis of Dimethyl Phthalate in Soil and Sediment Samples by LC-MS/MS
This protocol provides a general procedure for the analysis of DMP in solid matrices using DMP-13C2 as an internal standard, employing techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or ultrasonic extraction.
4.3.1. Materials and Reagents
-
Dimethyl Phthalate (DMP) analytical standard
-
This compound (DMP-13C2) internal standard solution
-
Acetonitrile (B52724), Methanol, Water (LC-MS grade)
-
Formic Acid or Ammonium (B1175870) Acetate (for mobile phase modification)
-
QuEChERS extraction salts
-
Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)
4.3.2. Sample Preparation and Extraction
-
Sample Preparation: Homogenize the soil or sediment sample and air-dry or lyophilize to a constant weight. Sieve to remove large debris.
-
Spiking: To 5-10 g of the homogenized sample, add a known amount of DMP-13C2 internal standard solution.
-
QuEChERS Extraction:
-
Add water and acetonitrile to the sample in a centrifuge tube.
-
Add QuEChERS extraction salts, shake vigorously, and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
-
Ultrasonic Extraction (Alternative):
-
Add an appropriate extraction solvent (e.g., a mixture of hexane and acetone) to the sample in a glass vial.
-
Extract in an ultrasonic bath for a specified time (e.g., 30 minutes).
-
Centrifuge and collect the supernatant. Repeat the extraction.
-
-
Cleanup (dSPE):
-
To the extract, add dSPE sorbents to remove interfering matrix components like fatty acids and pigments.
-
Vortex and centrifuge.
-
-
Final Preparation: Take the final extract, evaporate to near dryness, and reconstitute in the initial mobile phase for LC-MS/MS analysis.[12]
4.3.3. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions (Typical):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm)[7]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate
-
Gradient: A suitable gradient to separate DMP from matrix interferences.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40°C
-
-
Mass Spectrometer (MS/MS) Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
DMP: Precursor ion (e.g., [M+H]+ or [M+Na]+) -> Product ion 1 (quantification), Product ion 2 (confirmation)
-
DMP-13C2: Corresponding precursor ion -> Corresponding product ions
-
-
4.3.4. Quantification
Similar to the GC-MS method, quantification is based on an internal standard calibration curve using the peak area ratios of the analyte to the labeled internal standard.
Visualizations
Caption: General workflow for the analysis of Dimethyl Phthalate using an isotopic internal standard.
Caption: Logical relationship of the isotope dilution method for Dimethyl Phthalate analysis.
References
- 1. [PDF] Preparation of samples for gas chromatography/mass spectrometry analysis of phthalate and adipate esters in plasma and beverages by steam distillation and extraction. | Semantic Scholar [semanticscholar.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. fses.oregonstate.edu [fses.oregonstate.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. s4science.at [s4science.at]
- 8. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry | مواقع أعضاء هيئة التدريس [faculty.ksu.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction) and a liquid chromatography/mass spectrometry LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oiv.int [oiv.int]
- 14. oiv.int [oiv.int]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
Application Note: Quantitative Analysis of Dimethyl Phthalate Using a Stable Isotope Dilution GC-MS Method with Dimethyl Phthalate-13C2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Dimethyl Phthalate (B1215562) (DMP) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a stable isotope-labeled internal standard, Dimethyl Phthalate-13C2 (DMP-13C2). Dimethyl Phthalate is a widely used plasticizer and is considered an endocrine disruptor, making its accurate quantification in environmental and biological samples critical.[1][2][3] The use of a stable isotope-labeled internal standard that co-elutes with the target analyte provides high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This document provides detailed protocols for sample preparation, GC-MS analysis, and data interpretation.
Introduction
Dimethyl Phthalate (DMP) is an organic compound commonly used as a plasticizer in a variety of consumer products, including plastics, lacquers, and safety glass.[4] It is also used as an insect repellent.[4][5] Due to its widespread use and potential to leach into the environment, there is a growing concern about human exposure and its potential health effects, including endocrine disruption.[1][3] Consequently, sensitive and reliable analytical methods are required for the accurate quantification of DMP in diverse and complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and semi-volatile organic compounds like DMP.[3][6] When coupled with a stable isotope dilution approach using an internal standard like this compound, the accuracy and reliability of the quantification are significantly enhanced. This method is highly specific and minimizes the impact of sample matrix interference.
Experimental Protocols
Sample Preparation
The following is a general protocol for the extraction of Dimethyl Phthalate from a liquid sample. The specific steps may need to be optimized based on the sample matrix.
Precautions: Due to the ubiquitous nature of phthalates in laboratory environments, it is crucial to take precautions to avoid contamination.[7][8] Use glassware that has been heat-treated (e.g., at 400°C for at least 2 hours) and rinse all equipment with high-purity solvents such as acetone (B3395972) and isohexane.[7][8] Avoid using plastic equipment wherever possible.[7][8]
Materials:
-
Sample containing Dimethyl Phthalate
-
This compound (DMP-13C2) internal standard solution
-
Isohexane (or other suitable extraction solvent like dichloromethane)
-
Anhydrous Sodium Sulfate
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a known volume of the sample (e.g., 10 mL) in a glass centrifuge tube, add a precise amount of the this compound internal standard solution.
-
Add an appropriate volume of isohexane (e.g., 5 mL) to the sample.
-
Vigorously mix the sample using a vortex mixer for 2 minutes to ensure thorough extraction of the analyte and internal standard into the organic phase.
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the upper organic layer (isohexane) to a clean glass tube.
-
Repeat the extraction process (steps 2-5) with a fresh aliquot of isohexane to maximize recovery.
-
Combine the organic extracts and dry them by passing through a small column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen gas.
-
Transfer the final extract to a GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS instrument parameters for the analysis of Dimethyl Phthalate. These may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min.[7] |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
For accurate quantification, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. The following ions are monitored for Dimethyl Phthalate and the internal standard this compound.
| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Dimethyl Phthalate (DMP) | 163 | 194, 77 |
| This compound | 165 | 196, 77 |
Note: The quantification and qualifier ions for DMP-13C2 are predicted based on the fragmentation pattern of DMP, with a +2 Da shift for the two 13C atoms.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of Dimethyl Phthalate.
Data Presentation
A calibration curve should be prepared by analyzing a series of standard solutions containing known concentrations of Dimethyl Phthalate and a constant concentration of this compound. The ratio of the peak area of the DMP quantification ion to the peak area of the DMP-13C2 quantification ion is plotted against the concentration of DMP. The concentration of DMP in the samples can then be determined from this calibration curve.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Dimethyl Phthalate | ~7.0 | 163 | 194 | 77 |
| This compound | ~7.0 | 165 | 196 | 77 |
Retention times are approximate and may vary depending on the specific GC conditions and column.
Conclusion
The GC-MS method utilizing this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantification of Dimethyl Phthalate. This application note provides a comprehensive protocol that can be adapted for various research, quality control, and regulatory monitoring applications. The use of a stable isotope-labeled internal standard is critical for minimizing analytical errors and ensuring the reliability of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl Phthalate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 4. DIMETHYL PHTHALATE (DMP) - Ataman Kimya [atamanchemicals.com]
- 5. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 6. gcms.cz [gcms.cz]
- 7. oiv.int [oiv.int]
- 8. oiv.int [oiv.int]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Dimethyl Phthalate Using an Isotope-Labeled Internal Standard
Audience: This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a robust method for the quantification of Dimethyl Phthalate (B1215562) (DMP) in various matrices.
Introduction Dimethyl Phthalate (DMP) is a widely used plasticizer found in a variety of consumer products.[1] Due to its potential to leach from materials and concerns over human exposure and health impacts, sensitive and reliable analytical methods are necessary for its detection.[2] This application note details a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of DMP. The method employs Dimethyl Phthalate-13C2 (DMP-13C2) as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and variations during sample processing, ensuring high accuracy and precision.[3][4] The protocol is applicable to various sample types, including beverages, foods, and environmental samples, with appropriate sample preparation.[5][6]
Principle This method utilizes an isotope dilution strategy where a known quantity of DMP-13C2 is spiked into each sample prior to preparation.[3] Following extraction, the sample is analyzed using a reverse-phase LC system coupled to a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native DMP and its labeled internal standard.[1] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Standards: Dimethyl Phthalate (DMP) and this compound (DMP-13C2) reference standards.[2][7]
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and reagent water.[1]
-
Additives: Ammonium acetate (B1210297) or formic acid.[5]
-
Labware: Use exclusively glass volumetric flasks, pipettes, and vials to prevent phthalate contamination from plasticware. All glassware should be thoroughly cleaned.[1][2]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve DMP and DMP-13C2 in methanol to prepare individual stock solutions.
-
Intermediate Standard Solution (10 µg/mL): Prepare an intermediate stock solution of DMP by diluting the primary stock solution with methanol.[8]
-
Working Calibration Standards (1 ng/mL - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with methanol.[1]
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the DMP-13C2 stock solution with methanol to prepare a spiking solution. The concentration may be adjusted based on the expected analyte concentration in samples.
Sample Preparation (General Protocol for Liquid/Solid Samples)
This protocol is a generalized liquid extraction method suitable for many food and beverage samples.[1][8] For complex environmental matrices like soil or leachate, Solid Phase Extraction (SPE) may be required for cleanup.[6]
-
Homogenization: Accurately weigh 1 gram of the homogenized sample into a glass centrifuge tube.[1][5]
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the DMP-13C2 internal standard spiking solution to the sample.
-
Extraction: Add 8-10 mL of methanol to the tube.[5]
-
Sonication: Sonicate the sample for 20-30 minutes to ensure thorough extraction.[1][8]
-
Centrifugation: Centrifuge the sample at approximately 3500 rpm for 10 minutes.[1]
-
Dilution & Filtration: Transfer an aliquot of the supernatant to a clean glass vial. If necessary, dilute the extract with methanol to fit within the calibration range. Filter the final extract through a 0.22 µm PTFE syringe filter (if required) into an LC vial for analysis.
LC-MS/MS System and Conditions
Optimal conditions may vary by instrument. The following tables provide typical parameters based on established methods.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
|---|---|
| LC System | Agilent 1200/1260 RRLC or equivalent[1][8] |
| Column | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent[1] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate[1] |
| Mobile Phase B | Methanol |
| Gradient Program | Start at 50% B, ramp to 98% B over 8 minutes, hold, and re-equilibrate |
| Flow Rate | 500 µL/min[1] |
| Injection Volume | 1-10 µL[2] |
| Column Temperature | 40 °C |
| Run Time | Approximately 10-11 minutes[1] |
Note: A trap column installed between the pump and autosampler is recommended to retain phthalate contaminants from the LC system itself.[2]
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
|---|---|
| MS System | SCIEX QTRAP 5500, Agilent 6400 Series, or equivalent[1][8] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[5] |
| Source Temperature | 150 °C |
| Desolvation Gas Temp. | 500 °C |
| Capillary Voltage | 0.5 - 4.5 kV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
|---|---|---|---|---|
| Dimethyl Phthalate (DMP) | 195.1 | 163.1 | ~14 | Quantifier ion[1][5] |
| 195.1 | 133.1 | ~24 | Qualifier ion[5] | |
| DMP-13C2 (Internal Std.) | 197.1 | 165.1 | ~14 | Predicted quantifier |
| 197.1 | 135.1 | ~24 | Predicted qualifier |
The base peak for DMP fragmentation is typically m/z 163.[9] MRM transitions for DMP-13C2 are predicted based on a +2 Da shift from the native compound.
Data Presentation and Performance
The use of an isotope-labeled internal standard ensures robust and accurate quantification across various matrices.
Table 4: Typical Method Performance Characteristics
| Parameter | Typical Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | [1][3] |
| Limit of Quantification (LOQ) | 0.3 - 1.0 ng/mL | [3] |
| Linearity (R²) | > 0.99 | [1][2] |
| Accuracy / Recovery | 70 - 115% | [1][6] |
| Precision (%RSD) | < 15% |[2] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data processing.
Caption: Experimental workflow for DMP quantification.
Conclusion The described LC-MS/MS method provides a sensitive, selective, and reliable protocol for the quantification of Dimethyl Phthalate. The incorporation of this compound as an internal standard is crucial for mitigating matrix interference and ensuring data accuracy. Strict adherence to contamination control measures, particularly the avoidance of plastic labware, is essential for achieving low detection limits. This method is well-suited for routine monitoring in quality control, environmental analysis, and safety assessment applications.
References
- 1. sciex.com [sciex.com]
- 2. s4science.at [s4science.at]
- 3. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. agilent.com [agilent.com]
- 9. Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Dimethyl Phthalate-13C2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dimethyl Phthalate-13C2. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The product should be protected from light and stored in a tightly sealed container to prevent exposure to moisture and air. While stable under normal laboratory conditions, prolonged exposure to light should be avoided as dimethyl phthalate (B1215562) is light-sensitive.[1] For optimal shelf life, refrigeration at 2-8°C is advisable, particularly for long-term storage.
Q2: How stable is this compound in common laboratory solvents?
A2: Dimethyl Phthalate is reported to be stable in dimethyl sulfoxide (B87167) (DMSO), 95% ethanol, and aqueous solutions for at least 24 hours under normal laboratory conditions.[1] For extended experimental timelines, it is recommended to prepare fresh solutions. The stability of the 13C2 isotopologue is expected to be comparable to the unlabeled compound under these conditions.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathway for Dimethyl Phthalate is hydrolysis of the ester bonds. This results in the formation of Monomethyl Phthalate-13C2 (MMP-13C2) and subsequently Phthalic Acid-13C2.[2] Under conditions of high heat, thermal decomposition can occur, leading to the generation of carbon monoxide and carbon dioxide.[1]
Q4: Is this compound sensitive to pH changes?
A4: Yes, the stability of the ester linkages in this compound is pH-dependent. Hydrolysis is significantly slower under neutral and acidic conditions. In alkaline conditions (e.g., pH 9), the rate of hydrolysis increases.
Q5: Does the isotopic labeling in this compound affect its stability?
A5: The presence of two 13C atoms in the methyl ester groups is not expected to significantly alter the chemical stability of the molecule under normal storage and handling conditions. The kinetic isotope effect for carbon-13 is generally small and would not noticeably impact the compound's shelf life or its susceptibility to degradation under the conditions described in this guide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment, especially if working with aqueous or alkaline media. Store stock solutions at 2-8°C and protect from light. |
| Appearance of unexpected peaks in chromatograms. | Presence of degradation products (MMP-13C2, Phthalic Acid-13C2). | Confirm the identity of the extra peaks by co-injection with standards of the potential degradants. Review solution preparation and storage procedures to minimize degradation. |
| Loss of compound potency. | Improper storage leading to degradation. | Ensure the compound is stored in a tightly sealed container, in a cool, dry, and dark place. For long-term storage, purge the container with an inert gas like argon or nitrogen. |
| Precipitation observed in refrigerated solutions. | Low solubility at reduced temperatures. | Allow the solution to equilibrate to room temperature and vortex or sonicate to redissolve the compound before use. Confirm solubility in the chosen solvent at the storage temperature. |
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of Dimethyl Phthalate. This data can be used as a proxy for the 13C2 labeled analogue.
| Condition | Parameter | Value | Reference |
| Neutral Hydrolysis | Half-life at 30°C | 3.2 years (estimated) | PubChem CID 8554 |
| Alkaline Hydrolysis (pH 9) | Half-life at 30°C | 11.6 days (estimated) | PubChem CID 8554 |
| Alkaline Hydrolysis (pH 9) | Half-life at 18°C | 25 days (estimated) | PubChem CID 8554 |
| Photolysis in Water | Half-life (irradiated with >290 nm UV light) | 12.7 hours | PubChem CID 8554 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
1. Objective: To assess the stability of this compound under various stress conditions as recommended by ICH guidelines.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC or UPLC system with a UV or Mass Spectrometric (MS) detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
pH meter
-
Photostability chamber
-
Temperature and humidity controlled oven
3. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
5. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Analyze the samples by a validated stability-indicating HPLC method. An example method is provided below.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
6. Example HPLC Method:
-
Column: C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (gradient elution may be required to resolve all degradants)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm or MS detection for peak identification
-
Injection Volume: 10 µL
Visualizations
References
Technical Support Center: Optimizing Dimethyl Phthalate-13C2 Signal-to-Noise in Mass Spectrometry
Welcome to the technical support center for the analysis of Dimethyl Phthalate (B1215562) (DMP) using its 13C-labeled internal standard, Dimethyl Phthalate-13C2 (DMP-13C2), in mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio and ensure accurate quantification in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, presented in a question-and-answer format.
Question: I am observing a low signal-to-noise (S/N) ratio for my DMP-13C2 internal standard. What are the potential causes and how can I improve it?
Answer: A low S/N ratio for your internal standard can compromise the accuracy and precision of your quantitative analysis. Several factors could be contributing to this issue. Here’s a step-by-step troubleshooting guide:
-
Sample Preparation and Extraction Inefficiency:
-
Problem: Inefficient extraction of DMP-13C2 from the sample matrix can lead to a weak signal. Phthalates can be challenging to extract from complex matrices.
-
Solution:
-
Review Your Extraction Method: For biological matrices, consider methods like liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane) or solid-phase extraction (SPE).[1] For simpler matrices like distilled beverages, a "dilute and shoot" approach might be sufficient.[2]
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Optimize Solvent Choice: The choice of extraction solvent is critical. For LLE, hexane (B92381) has been shown to provide good recoveries for phthalates.[1]
-
-
-
Mass Spectrometry Parameters:
-
Problem: Suboptimal MS parameters can significantly impact signal intensity.
-
Solution:
-
Verify MRM Transitions: Ensure you are using the correct Multiple Reaction Monitoring (MRM) transitions for DMP-13C2. Since DMP-13C2 has two 13C atoms, its precursor ion (Q1) will be 2 mass units higher than that of unlabeled DMP. For DMP, common transitions are 195 -> 163 and 195 -> 133.[5] Therefore, for DMP-13C2, the expected precursor ion would be m/z 197. The product ions (Q3) would likely remain the same (163 and 133).
-
Optimize Collision Energy and Cone Voltage: These parameters are instrument-dependent and crucial for achieving optimal fragmentation and ion transmission. Perform a compound optimization or infusion analysis to determine the ideal settings for DMP-13C2 on your specific instrument.
-
-
-
Chromatographic Conditions:
-
Problem: Poor chromatographic peak shape or co-elution with interfering compounds can suppress the signal of your internal standard.
-
Solution:
-
Column Selection: For GC-MS analysis of phthalates, Rtx-440 and Rxi-XLB columns have demonstrated good resolution.[6] For LC-MS, reversed-phase columns like C18 are commonly used.[7][8]
-
Mobile Phase Composition: In LC-MS, the mobile phase composition, including additives like ammonium (B1175870) acetate, can influence ionization efficiency.[7]
-
Gradient Optimization: A well-optimized gradient can improve peak shape and separate DMP-13C2 from matrix components that may cause ion suppression.
-
-
-
Contamination:
-
Problem: Phthalates are ubiquitous environmental contaminants, and contamination of your samples, solvents, or instrument can lead to high background noise, thus reducing the S/N ratio.
-
Solution:
-
Use Phthalate-Free Labware: Whenever possible, use glassware and avoid plastic containers, pipette tips, and other lab materials that may contain phthalates.
-
Solvent Blanks: Regularly run solvent blanks to check for contamination in your reagents and system.
-
Instrument Cleaning: If contamination is suspected, clean the ion source and other relevant parts of the mass spectrometer.
-
-
Question: I am seeing a signal for DMP-13C2 in my blank samples. What could be the cause?
Answer: The presence of your internal standard in blank samples indicates contamination. Here's how to troubleshoot this issue:
-
Cross-Contamination from Samples: Ensure proper cleaning of the injection syringe and port between runs to prevent carryover from high-concentration samples.
-
Contaminated Solvents or Reagents: Prepare fresh solvents and reagents using high-purity chemicals and phthalate-free water.
-
Contaminated Internal Standard Stock Solution: A common issue is the presence of the unlabeled analyte as an impurity in the stable isotope-labeled internal standard. Verify the purity of your DMP-13C2 standard.
Question: My calibration curve is non-linear. Could this be related to my DMP-13C2 internal standard?
Answer: Yes, issues with the internal standard can lead to non-linear calibration curves.
-
Isotopic Interference: At high concentrations of the native analyte (DMP), the natural isotopic abundance of carbon-13 can lead to a small signal at the mass of your internal standard (DMP-13C2). This "cross-talk" can artificially inflate the internal standard signal at the upper end of your calibration curve, causing it to curve downwards.
-
Troubleshooting:
-
Analyze a High-Concentration Standard of Unlabeled DMP: Monitor the MRM transition for DMP-13C2. A significant signal indicates isotopic interference.
-
Increase Internal Standard Concentration: A higher concentration of the internal standard can minimize the relative contribution of the isotopic signal from the native analyte.
-
Use a Non-linear Calibration Fit: In cases of known isotopic interference, a non-linear regression model may provide a more accurate fit for the calibration curve.[8]
-
-
-
Differential Matrix Effects: Although 13C-labeled internal standards are designed to co-elute with and experience the same matrix effects as the native analyte, in some complex matrices, subtle differences in ionization suppression or enhancement can occur, leading to non-linearity.
-
Troubleshooting:
-
Evaluate Matrix Effects: Prepare matrix-matched calibration standards to assess the impact of the matrix on the analyte and internal standard.
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove interfering matrix components.
-
-
Frequently Asked Questions (FAQs)
Q1: Why should I use a 13C-labeled internal standard like DMP-13C2 instead of a deuterated (2H-labeled) standard?
A1: While both are types of stable isotope-labeled internal standards, 13C-labeled standards are generally considered superior for several reasons:
-
Chromatographic Co-elution: 13C-labeled standards have nearly identical physicochemical properties to the native analyte, ensuring they co-elute perfectly during chromatography. Deuterated standards can sometimes elute slightly earlier due to an "isotope effect," which can lead to inaccurate quantification if matrix effects vary across the peak.[9][10]
-
No Isotope Exchange: The 13C label is stable and does not exchange with other atoms. Deuterium atoms, particularly if located on exchangeable sites (like -OH or -NH groups), can sometimes exchange with hydrogen atoms from the solvent or matrix, leading to a loss of the label and inaccurate results.[9][11]
Q2: What are the typical MRM transitions for Dimethyl Phthalate (DMP)?
A2: Based on available literature, common MRM transitions for DMP in positive ionization mode are:
-
Precursor Ion (Q1): m/z 195 ([M+H]+)
-
Product Ions (Q3): m/z 163 and m/z 133[5][7] The transition 195 -> 163 is often the most abundant.[5] The base peak in the electron ionization mass spectrum of DMP is also m/z 163.[11]
Q3: What are some key considerations for sample preparation when analyzing for DMP?
A3: The primary goal of sample preparation for phthalate analysis is to extract the analyte from the matrix while minimizing contamination and matrix effects.
-
Minimize Plastic Use: Phthalates are common plasticizers, so it is crucial to avoid contact with plastic labware to prevent contamination. Use glassware whenever possible.
-
Choice of Extraction Technique:
-
Liquid-Liquid Extraction (LLE): A common technique for biological and environmental samples.
-
Solid-Phase Extraction (SPE): Can provide cleaner extracts and is amenable to automation.
-
"Dilute and Shoot": Suitable for relatively clean matrices like beverages, this method is simple and fast.[2]
-
-
Matrix-Matched Standards: For complex matrices, preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.
Quantitative Data Summary
| Analyte/Internal Standard | Parameter | Value | Matrix | Reference |
| Dibutyl Phthalate-d4 | Recovery | 70-120% | Water | [3] |
| Deuterated PAEs | Recovery | >89.7% | Air | [4] |
| Dibutyl Phthalate | Recovery (using surrogate analyte method) | 95.5-100.0% | Various | [3] |
| Phthalates | Accuracy | 85-115% | - | [5] |
Experimental Protocols
LC-MS/MS Method for Phthalate Analysis in Distilled Beverages
-
Sample Preparation: Dilute the beverage sample 1:1 with water.
-
LC System: Waters ACQUITY UPLC H-Class System
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A time-programmed gradient from 60% A to 99% B.
-
MS System: Waters Xevo TQD
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 0.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
(Adapted from Waters Application Note)[2]
GC-MS Method for Phthalate Analysis
-
GC System: Agilent 7890A GC
-
Column: Rtx-440 or Rxi-XLB
-
Inlet Temperature: 280 °C
-
Injection Volume: 1.0 µL
-
Oven Temperature Program: Start at 200 °C, hold for a specified time, then ramp to a final temperature.
-
MS System: Agilent 5975C GC/MSD or 7000B Triple Quadrupole GC/MS
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM
(Adapted from Restek Technical Note)[6]
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise of DMP-13C2.
Caption: Logic diagram for troubleshooting isotopic interference.
References
- 1. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. s4science.at [s4science.at]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
Technical Support Center: Matrix Effects in Dimethyl Phthalate-13C2 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantification of Dimethyl Phthalate-13C2 (DMP-13C2).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound (DMP-13C2) quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[1][2] In the quantification of DMP-13C2, which is often used as an internal standard, matrix effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This phenomenon can adversely affect the accuracy, precision, and sensitivity of the analytical method.[3] The matrix refers to all components in a sample other than the analyte of interest, and in biological samples, this can include salts, lipids, proteins, and metabolites.[4]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Dimethyl Phthalate (B1215562) (DMP).[5][6] SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte being measured.[7] This similarity ensures that the internal standard experiences the same effects from the sample matrix, sample preparation, and instrument variability as the analyte.[7][8] By adding a known amount of DMP-13C2 to samples and calibration standards, it is possible to accurately quantify DMP by using the ratio of the analyte signal to the internal standard signal, which corrects for variations.[4]
Q3: What are the common sources of matrix effects for this compound?
A3: Common sources of matrix effects for DMP-13C2 are endogenous and exogenous substances present in the biological sample. Endogenous substances include phospholipids, fatty acids, and other small molecules that can co-elute with DMP-13C2 and compete for ionization in the mass spectrometer source.[4] Exogenous substances can be introduced during sample collection, processing, or from the laboratory environment. Phthalates are ubiquitous environmental contaminants and can be found in solvents, reagents, plastic labware (e.g., pipette tips, vials), and even in the laboratory air, leading to background contamination that can interfere with the analysis.[9][10][11]
Q4: How can I identify if matrix effects are impacting my DMP-13C2 quantification?
A4: Several methods can be used to identify and quantify matrix effects:
-
Post-Extraction Spike Method: This is a common approach where a known amount of the analyte (and internal standard) is added to the extracted matrix from multiple sources (e.g., different lots of plasma). The response is then compared to the response of the analyte in a neat solution (e.g., mobile phase).[12][13] A significant difference in the signal indicates the presence of matrix effects.
-
Post-Column Infusion: In this qualitative method, a constant flow of the analyte is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any suppression or enhancement of the analyte signal as the matrix components elute indicates the presence of matrix effects and at what retention times they occur.[12]
-
Matrix Factor Calculation: The matrix factor is calculated as the ratio of the peak area of the analyte in the presence of the matrix (post-extraction spike) to the peak area of the analyte in a neat solution. A value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[8]
Q5: What are the regulatory guidelines regarding the assessment of matrix effects?
A5: Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the validation of bioanalytical methods.[5][14][15] These guidelines emphasize the importance of evaluating matrix effects to ensure the reliability of the data. The FDA recommends assessing matrix effects by analyzing at least six lots of blank matrix from individual donors.[7] The variability of the internal standard response is also a key parameter to monitor, as significant variability can indicate inconsistent matrix effects.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal for DMP-13C2 | Contamination from laboratory environment or materials. | - Use phthalate-free labware (glass or polypropylene).[10] - Thoroughly clean all glassware with appropriate solvents.[10] - Use high-purity, phthalate-free solvents and reagents.[9] - Minimize exposure of samples to the laboratory air.[9] - Include procedural blanks with each batch to monitor for contamination.[16] |
| Poor peak shape (tailing) for DMP-13C2 | Secondary interactions with the stationary phase, column contamination, or inappropriate mobile phase conditions. | - Use a column with a highly deactivated surface or an end-capped column.[17] - Ensure the mobile phase pH is appropriate for the analyte.[17] - Flush the column with a strong solvent to remove contaminants.[18] - Check for and eliminate extra-column volume from tubing and connections.[19] |
| High variability in DMP-13C2 response across samples | Inconsistent matrix effects between different sample lots, pipetting errors, or instrument instability. | - Evaluate matrix effects using at least six different lots of the biological matrix.[7] - Optimize the sample preparation method to remove more interfering components.[20] - Ensure accurate and precise pipetting of the internal standard. - Verify instrument stability by monitoring system suitability parameters. |
| Ion suppression or enhancement of DMP-13C2 signal | Co-elution of matrix components that interfere with the ionization process. | - Optimize the chromatographic method to separate DMP-13C2 from interfering matrix components. - Improve the sample cleanup procedure (e.g., use solid-phase extraction (SPE) or liquid-liquid extraction (LLE)).[21] - Dilute the sample to reduce the concentration of matrix components. |
| Inaccurate quantification of the target analyte | The chosen internal standard (DMP-13C2) does not adequately compensate for the matrix effect on the analyte. | - Ensure that DMP-13C2 and the analyte have very similar retention times. - Evaluate the parallelism of the calibration curves in matrix and in neat solution to assess if the internal standard is tracking the analyte's behavior.[8] - If significant differential matrix effects are observed, further optimization of the method is required. |
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol describes how to quantitatively assess the matrix effect on DMP-13C2 using the post-extraction spike method, as recommended by regulatory guidelines.
1. Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources/lots.
-
DMP-13C2 stock solution of known concentration.
-
Reconstitution solvent (typically the initial mobile phase).
-
All necessary sample preparation reagents and equipment (e.g., protein precipitation solvent, centrifuge).
2. Procedure:
-
Sample Set A (Analyte in Neat Solution):
-
Prepare a series of solutions containing DMP-13C2 at a concentration representative of what is used in the analytical method, dissolved in the reconstitution solvent. Prepare at least three replicates.
-
-
Sample Set B (Analyte in Post-Extracted Matrix):
-
For each of the six different lots of blank biological matrix, perform the complete sample extraction procedure without the addition of the internal standard.
-
After the final extraction step (e.g., evaporation of the supernatant), add a known amount of DMP-13C2 to the dried extract to achieve the same final concentration as in Sample Set A.
-
Reconstitute the spiked extract with the reconstitution solvent.
-
3. Data Analysis:
-
Analyze all samples from Set A and Set B using the validated LC-MS/MS method.
-
Calculate the mean peak area for DMP-13C2 from the replicates in Sample Set A (Mean_Area_Neat).
-
Calculate the mean peak area for DMP-13C2 for each of the six lots in Sample Set B (Mean_Area_Matrix_Lot1, Mean_Area_Matrix_Lot2, etc.).
-
Calculate the Matrix Factor (MF) for each lot of the matrix:
-
MF = Mean_Area_Matrix / Mean_Area_Neat
-
-
Calculate the coefficient of variation (%CV) of the matrix factors from the different lots.
4. Interpretation of Results:
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
The %CV of the matrix factors should be within an acceptable range (e.g., ≤15%) to demonstrate that the matrix effect is consistent across different sources.[7]
Visualizations
Caption: Workflow for quantitative assessment of matrix effects.
Caption: Logical workflow for troubleshooting inconsistent internal standard response.
References
- 1. biotage.com [biotage.com]
- 2. fda.gov.tw [fda.gov.tw]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. Influence of data acquisition modes and data analysis approaches on non-targeted analysis of phthalate metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. uhplcs.com [uhplcs.com]
- 19. support.waters.com [support.waters.com]
- 20. researchgate.net [researchgate.net]
- 21. longdom.org [longdom.org]
Optimizing chromatographic separation of phthalate isotopes
Welcome to the Technical Support Center for Chromatographic Separation of Phthalates.
This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the resolution and accuracy of phthalate (B1215562) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chromatographic separation of phthalates?
A1: The primary challenge lies in separating phthalate isomers, which have identical molecular weights and similar chemical structures and physicochemical properties. This often leads to co-elution or poor resolution, especially for high-molecular-weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), which are complex mixtures of isomers.[1]
Q2: Which is better for phthalate analysis: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both techniques are widely used. GC-MS is often preferred for its high chromatographic resolution and is considered a simple, fast, and inexpensive technique for phthalate determination.[2] HPLC, often coupled with mass spectrometry (LC-MS), is also effective. The choice depends on the specific phthalates of interest, the sample matrix, and available instrumentation.
Q3: What is the role of isotope-labeled internal standards in phthalate analysis?
A3: Isotope-labeled internal standards (e.g., D4-labeled DEHP) are crucial for accurate quantification using the isotope dilution method.[3] These standards have nearly identical chemical and physical properties to their native counterparts, so they behave similarly during sample preparation and analysis. This helps to correct for matrix effects and variations in extraction recovery and instrument response, leading to more accurate and precise results.[4] The goal is typically for the isotope-labeled standard to co-elute with the native analyte, with differentiation achieved by the mass spectrometer.
Q4: What are the most common sources of background contamination in phthalate analysis?
A4: Phthalates are ubiquitous in laboratory environments, leading to a high risk of secondary contamination.[5] Common sources include solvents, reagents, glassware, plastic materials (e.g., pipette tips, vials, caps), and even ambient air.[5][6] This contamination can lead to false positives or overestimated results.[5]
Q5: Which type of HPLC column is best for separating phthalate isomers?
A5: While C18 columns are commonly used in reversed-phase HPLC, a Phenyl-Hexyl column often provides superior resolution for challenging phthalate isomer separations.[1] The phenyl stationary phase offers alternative selectivity through π-π interactions with the aromatic rings of the phthalates, which can enhance the separation of structurally similar isomers.[1]
Q6: What are the recommended GC columns for complex phthalate mixtures?
A6: For complex phthalate mixtures, studies have shown that Rtx-440 and Rxi-XLB columns provide excellent resolution.[2][7] Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are also commonly and effectively used.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the analysis of phthalates.
Problem: Poor Resolution or Co-elution of Phthalate Isomers
Q: My chromatogram shows overlapping or baseline-unresolved peaks for critical isomer pairs (e.g., DEHP and DNOP, or DINP and DIDP isomers). How can I improve this?
A: Achieving baseline separation for these compounds is a common challenge. Here are several strategies to improve resolution:
-
For GC Methods:
-
Optimize the Temperature Program: A slow temperature ramp rate (e.g., 3-5°C/min) in the elution range of the target isomers can significantly improve separation.[8] Faster ramps sharpen peaks but may compromise resolution.[8]
-
Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects efficiency. Ensure the flow rate is optimized for your column dimensions and instrument.
-
Select a Different GC Column: If optimization fails, consider a column with a different stationary phase to alter selectivity. Rtx-440 and Rxi-XLB columns are highly recommended for their ability to resolve complex phthalate mixtures.[7][8]
-
-
For HPLC Methods:
-
Optimize the Mobile Phase:
-
Solvent Choice: Acetonitrile often provides better resolution and lower backpressure than methanol (B129727) when mixed with water.[1]
-
Gradient Slope: Decrease the gradient ramp (make it shallower) during the elution of the target analytes to increase separation.
-
-
Change the Column: A Phenyl-Hexyl stationary phase can provide alternative selectivity compared to a standard C18 column, often improving isomer resolution.[1]
-
Adjust Column Temperature: Increasing the column temperature (e.g., in the 30-50°C range) can decrease mobile phase viscosity and alter selectivity, potentially improving the resolution of co-eluting peaks.[1]
-
Reduce Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use tubing with a small internal diameter and keep lengths to a minimum.[1]
-
Caption: Troubleshooting workflow for poor peak resolution.
Problem: High Background or Ghost Peaks
Q: I am seeing significant peaks in my blank injections that correspond to common phthalates like DEHP and DBP. What can I do to minimize this contamination?
A: This is a pervasive issue in phthalate analysis. A systematic approach is required to identify and eliminate the source of contamination.
-
Solvent and Reagent Blanks: Analyze every solvent and reagent used in the procedure individually to pinpoint the source. Use high-purity or "phthalate-free" solvents when available.
-
Glassware: Avoid plastic labware wherever possible. Bake all glassware at a high temperature (e.g., 400°C) to remove organic contaminants.
-
Syringes and Vials: Contamination can leach from autosampler syringe components or vial septa. Investigate different syringe models and septa materials. One study identified the syringe needle as a source of contamination.[5]
-
Sample Preparation: During Solid Phase Extraction (SPE) or other preparation steps, ensure the cartridges and other materials are not contributing to the background. Run procedural blanks that include all steps without the sample matrix.
-
Instrument Contamination: Phthalates can build up in the injector, transfer lines, and ion source. Regular cleaning and maintenance of the GC or LC system are essential.
Problem: Inconsistent Retention Times
Q: The retention times for my analytes are shifting between runs. What is causing this instability?
A: Retention time instability can invalidate your results. Common causes include:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This is especially critical in normal-phase chromatography but also important for reversed-phase and HILIC.[9]
-
Mobile Phase Preparation: In HPLC, minor variations in mobile phase composition can cause shifts.[10] Use a buffer if analyzing ionizable compounds to maintain a constant pH.[10] For best reproducibility, prepare mobile phases fresh daily and use an inline degasser.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.
-
Pump Performance and Leaks: Inconsistent flow from the pump due to worn seals or check valves, or the presence of leaks in the system, will cause retention time drift.[11]
Quantitative Data: Typical Chromatographic Conditions
For easy comparison, the following tables summarize typical starting parameters for GC-MS and LC-MS/MS analysis of phthalates.
Table 1: Typical GC-MS Parameters for Phthalate Analysis
| Parameter | Typical Setting | Notes |
|---|---|---|
| Column | Rtx-440, Rxi-XLB, or DB-5ms (30 m x 0.25 mm, 0.25 µm) | Rtx-440 and Rxi-XLB show excellent resolution for complex mixtures.[2][8] |
| Carrier Gas | Helium or Hydrogen | Set to an optimal flow rate (e.g., 1.0-1.5 mL/min for He). |
| Injection Mode | Splitless (1 µL) | For trace analysis. A split injection may be used for higher concentrations. |
| Inlet Temp. | 250 - 280 °C | |
| Oven Program | Initial: 60-80°C, hold 1-2 min | A slow ramp rate (e.g., 3-10°C/min) is often key to separating isomers.[8] |
| Ramp: 5-15°C/min to 300-320°C, hold 5-10 min | ||
| MS Interface | 280 - 300 °C | |
| Ion Source Temp. | 230 - 250 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides higher sensitivity and selectivity for target analytes.[8] |
Table 2: Typical HPLC-MS/MS Parameters for Phthalate Analysis
| Parameter | Typical Setting | Notes |
|---|---|---|
| Column | Phenyl-Hexyl or C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Phenyl-Hexyl offers alternative selectivity for isomers.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid or 5mM Ammonium (B1175870) Acetate | Buffers are used to stabilize ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often gives better resolution.[1] |
| Gradient | Start at 30-50% B, ramp to 95-100% B over 10-15 min | The gradient slope should be optimized for the specific analytes. |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Column Temp. | 30 - 50 °C | Higher temperatures can improve peak shape and alter selectivity.[1] |
| Ion Source | Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Essential for achieving high sensitivity and specificity in complex matrices.[8] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Phthalates in Plastic Samples
This protocol outlines a general procedure for the extraction and analysis of phthalates from a plastic matrix.
-
Sample Preparation: a. Weigh approximately 0.05 g of the crushed plastic sample into a clean glass vial. b. Add an appropriate internal standard solution (e.g., a mixture of isotope-labeled phthalates). c. Dissolve the sample in 5 mL of a suitable solvent like tetrahydrofuran (B95107) (THF). d. Precipitate the polymer by adding 10 mL of an anti-solvent like methanol and cool the mixture for 1 hour. e. Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
-
Instrument Setup: a. Set up the GC-MS system according to the parameters outlined in Table 1. b. Perform a system suitability check using a known standard mixture to ensure proper performance (resolution, peak shape, and response).
-
Analysis: a. Inject 1 µL of the prepared sample extract onto the GC-MS system. b. Acquire data in Selected Ion Monitoring (SIM) mode for quantification of target analytes. It is also advisable to perform a full scan acquisition on a representative sample to identify any unexpected compounds.[8]
-
Data Processing: a. Integrate the chromatographic peaks for the target phthalates and the internal standards. b. Construct a calibration curve using standards of known concentrations. c. Quantify the amount of each phthalate in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
Caption: Workflow for phthalate analysis by GC-MS.
Protocol 2: LC-MS/MS Analysis of Phthalate Metabolites in Urine
This protocol is adapted for analyzing phthalate metabolites, which are often measured as biomarkers of exposure.
-
Sample Preparation: a. To a 1 mL urine sample, add an internal standard solution containing isotope-labeled phthalate monoester metabolites. b. Add a buffer solution (e.g., ammonium acetate) and a deconjugation enzyme (e.g., β-glucuronidase) to hydrolyze the conjugated metabolites. c. Incubate the sample (e.g., at 37°C for 90 minutes). d. Perform a Solid Phase Extraction (SPE) to clean up the sample and concentrate the analytes. e. Elute the analytes from the SPE cartridge, evaporate the solvent, and reconstitute the residue in the initial mobile phase.
-
Instrument Setup: a. Set up the LC-MS/MS system according to the parameters in Table 2. b. Optimize the MS/MS parameters (e.g., collision energy) for each target metabolite to identify the most sensitive and specific MRM transitions.[8]
-
Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Data Processing: a. Integrate the peaks for the target metabolites and internal standards. b. Create a calibration curve and quantify the sample concentrations as described in the GC-MS protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Analysis of Phthalates by Gas Chromatography in Aqueous and Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Dimethyl Phthalate-13C2 Calibration & Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dimethyl Phthalate-13C2 (DMP-13C2) as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of Dimethyl Phthalate (DMP), where two of the carbon atoms in the molecule are replaced with the heavier 13C isotope. It is used as an internal standard in analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of DMP in various samples. Because its chemical and physical properties are nearly identical to the native DMP, it co-elutes and experiences similar matrix effects and extraction recovery, allowing for more accurate and precise quantification.
Q2: What is the typical purity of commercially available this compound?
A2: While specific purity can vary by manufacturer and lot, stable isotope-labeled standards are generally supplied at high purity. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier for the specific lot being used. The CoA will provide the chemical purity and isotopic enrichment of the standard. For comparison, the purity of the unlabeled Dimethyl Phthalate standard is typically 99% or higher.
Q3: How should I prepare my calibration standards using this compound?
A3: A common practice is to prepare a stock solution of your native Dimethyl Phthalate and a separate stock solution of this compound. Working calibration standards are then prepared by spiking a constant, known concentration of the DMP-13C2 internal standard into a series of dilutions of the native DMP. It is recommended to use at least four different concentration levels for the native analyte to establish a reliable calibration curve.
Q4: What are the ideal storage conditions for this compound solutions?
A4: Dimethyl Phthalate solutions should be stored in a cool, dry, and dark place, such as a refrigerator at 2-8°C. It is sensitive to light and should be protected from prolonged exposure.[1] To prevent solvent evaporation, which can alter the concentration, use tightly sealed vials with PTFE-lined caps.
Troubleshooting Guides
Issue 1: Non-linear Calibration Curve
You are observing a quadratic or non-linear response for your Dimethyl Phthalate calibration curve, even when using this compound as an internal standard.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | The concentration of one or more of your higher calibration points may be saturating the detector. Solution: Dilute the upper-level standards and reinject. If linearity is achieved at lower concentrations, adjust the calibration range accordingly for future experiments.[2] |
| Contamination | Phthalates are ubiquitous environmental contaminants and can be present in solvents, glassware, and lab equipment, leading to a high background signal that affects the linearity of the curve, especially at lower concentrations. Solution: Use high-purity solvents, heat-treat glassware, and use phthalate-free lab consumables where possible. Analyze a reagent blank to assess for contamination. |
| Inappropriate Calibration Range | The selected concentration range may be too wide for the linear dynamic range of the instrument for this specific analyte. Solution: Narrow the calibration range. If a wide range is necessary, a quadratic calibration curve may be acceptable if validated. |
| Matrix Effects | In complex matrices, co-eluting substances can still cause differential ion suppression or enhancement between the analyte and the internal standard, although this is less common with a stable isotope-labeled standard. Solution: Perform a matrix-matched calibration by preparing your calibration standards in a blank matrix extract that is free of the analyte. |
Troubleshooting Workflow for Non-Linearity
Issue 2: Poor Recovery or High Variability of this compound Signal
The peak area of the this compound internal standard is inconsistent across samples or significantly lower than expected.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inaccurate Spiking | Inconsistent volume or concentration of the internal standard is being added to the samples. Solution: Use a calibrated pipette and ensure the internal standard stock solution is well-mixed before use. Add the internal standard to all samples, standards, and blanks at the same point in the sample preparation process. |
| Sample Preparation Issues | The internal standard is being lost during the extraction or cleanup steps. Solution: Review the sample preparation protocol. Ensure pH adjustments, solvent polarities, and phase separation steps are optimized and consistent. The use of a stable isotope-labeled internal standard should compensate for these losses, so high variability often points to inconsistent sample handling. |
| Analyte Degradation | Dimethyl Phthalate can be susceptible to degradation under certain conditions. Solution: Ensure that samples and standards are not exposed to harsh pH conditions or high temperatures for extended periods. Dimethyl Phthalate is sensitive to light and should be stored accordingly.[1] |
| Instrumental Issues | Problems with the autosampler, injector, or ion source can lead to variable signal intensity. Solution: Perform routine maintenance on the GC-MS or LC-MS system. Check for leaks, clean the injector port and ion source, and verify autosampler precision. |
Logical Relationship for Investigating Poor Recovery
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol describes the preparation of a 5-point calibration curve for Dimethyl Phthalate with a fixed concentration of this compound internal standard.
-
Prepare Stock Solutions:
-
Native DMP Stock (1000 µg/mL): Accurately weigh 100 mg of pure Dimethyl Phthalate, dissolve it in, and bring the volume to 100 mL with a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
DMP-13C2 Internal Standard (IS) Stock (100 µg/mL): Accurately weigh 10 mg of this compound, dissolve it in, and bring the volume to 100 mL with the same solvent.
-
-
Prepare Intermediate & Spiking Solutions:
-
Native DMP Intermediate Stock (100 µg/mL): Dilute 10 mL of the Native DMP Stock to 100 mL.
-
IS Spiking Solution (1 µg/mL): Dilute 1 mL of the IS Stock to 100 mL.
-
-
Prepare Calibration Standards (Example Range: 10 - 200 ng/mL):
-
Into five separate 10 mL volumetric flasks, add 500 µL of the IS Spiking Solution to each. This will result in a final IS concentration of 50 ng/mL in each standard.
-
Add the volumes of the Native DMP Intermediate Stock (100 µg/mL) as indicated in the table below.
-
Bring each flask to a final volume of 10 mL with the solvent.
-
| Calibration Level | Volume of Native DMP Intermediate (100 µg/mL) | Final Volume | Final Native DMP Conc. (ng/mL) | Final IS Conc. (ng/mL) |
| 1 | 10 µL | 10 mL | 10 | 50 |
| 2 | 25 µL | 10 mL | 25 | 50 |
| 3 | 50 µL | 10 mL | 50 | 50 |
| 4 | 100 µL | 10 mL | 100 | 50 |
| 5 | 200 µL | 10 mL | 200 | 50 |
Data Presentation
Table 1: Typical GC-MS Parameters for Dimethyl Phthalate Analysis
The following are example starting parameters for a GC-MS method. These should be optimized for your specific instrument and application.
| Parameter | Typical Value |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Liner | Splitless liner with glass wool |
| Oven Program | 70°C (hold 2 min), ramp 25°C/min to 200°C, ramp 5°C/min to 280°C (hold 10 min) |
| Carrier Gas | Helium |
| Ionization Mode | Electron Impact (EI) |
| Quantification Ions (m/z) | DMP: 163, 194; DMP-13C2: 165, 196 |
References
Technical Support Center: Dimethyl Phthalate-13C2 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low recovery of Dimethyl Phthalate-13C2 (DMP-13C2) during analytical experiments.
Troubleshooting Guide: Low Recovery of this compound
Low and inconsistent recovery of DMP-13C2 can be a significant issue, leading to inaccurate quantification. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Question: Why is my recovery of this compound low?
Answer: Low recovery of DMP-13C2 can stem from several factors throughout the analytical workflow, from sample preparation to final analysis. The most common causes can be categorized into three main areas: Sample Preparation, Matrix Effects, and Analyte Stability.
A logical workflow for troubleshooting low recovery is essential. The following diagram illustrates a step-by-step approach to diagnosing the issue.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: Which extraction solvent is best for DMP-13C2?
A1: The choice of extraction solvent is critical and depends on the sample matrix. DMP is a relatively polar phthalate (B1215562).[1] While n-hexane is commonly used for more non-polar phthalates, it may not be the most efficient for DMP.[1] Mid-polar, water-immiscible solvents like dichloromethane or ethyl acetate (B1210297) often provide better recovery.[1] For complex matrices, a solvent system may be necessary. It is crucial to use high-purity, pesticide-grade or equivalent solvents to avoid contamination.
Q2: My sample forms an emulsion during liquid-liquid extraction (LLE). How can I improve phase separation?
A2: Emulsion formation is a common issue that can significantly reduce recovery by trapping the analyte at the interface. To break emulsions, you can:
-
Add a salt solution (e.g., 10% NaCl) to increase the ionic strength of the aqueous phase.[2]
-
Centrifuge the sample to facilitate phase separation.[3]
-
For alcoholic beverage samples, it may be beneficial to remove the ethanol (B145695) by gentle heating before extraction.[2]
Q3: I suspect my DMP-13C2 is adsorbing to my labware. How can I prevent this?
A3: Phthalates are known to adsorb to glass and plastic surfaces, leading to analyte loss.[2] To minimize adsorption:
-
Whenever possible, use glassware and avoid plastic containers, pipette tips, and tubing.[4]
-
Thoroughly clean all glassware by rinsing with water, followed by acetone (B3395972) and then hexane (B92381). For ultra-trace analysis, baking glassware at a high temperature (e.g., 400°C) can remove organic residues.[4]
-
Silanizing glassware can also reduce active sites for adsorption.
Q4: Could I be losing DMP-13C2 during the solvent evaporation step?
A4: Yes, DMP is one of the more volatile phthalates, and significant loss can occur during solvent evaporation if not performed carefully.
-
A gentle stream of nitrogen is recommended for solvent evaporation.[5]
-
Avoid high temperatures.
-
Combining a rotary evaporator with a final concentration step under nitrogen can improve recovery for larger solvent volumes.[5] Recoveries have been shown to increase from 12-72% with single methods to 91-105% with a combined approach.[5]
Matrix Effects
Q5: How do I know if matrix effects are causing low recovery?
A5: Matrix effects occur when components of the sample matrix interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[6] To assess matrix effects:
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Prepare matrix-matched calibration curves and compare the slope to a solvent-based calibration curve. A significant difference indicates a matrix effect.
-
Perform a post-extraction spike recovery experiment. A low recovery of the spiked analyte suggests a matrix effect.
Q6: How can I mitigate matrix effects?
A6: To reduce the impact of the sample matrix:
-
Improve sample cleanup: Utilize solid-phase extraction (SPE) to remove interfering components.
-
Dilute the sample: This can reduce the concentration of interfering matrix components.
-
Use an isotopically labeled internal standard: As you are already using DMP-13C2, it should co-elute with the native DMP and experience similar matrix effects, allowing for accurate correction of the native analyte's signal. Ensure the labeled standard is added at the beginning of the sample preparation process.
Analyte Stability
Q7: How stable is DMP-13C2 during storage and sample preparation?
A7: Dimethyl Phthalate is generally stable under normal laboratory conditions.[7] However, it is sensitive to prolonged exposure to light and should be stored in a cool, dark, and dry place.[7] Solutions of DMP in acetone, dimethyl sulfoxide, ethanol (95%), and water are reported to be stable for 24 hours under normal laboratory conditions.[7] When heated to decomposition, it can emit acrid smoke and irritating fumes.[7]
Quantitative Data Summary
The following tables summarize typical recovery data for Dimethyl Phthalate in various matrices using different extraction techniques. While specific data for DMP-13C2 is limited, similar recovery rates can be expected.
Table 1: Recovery of Dimethyl Phthalate using Solid-Phase Extraction (SPE)
| Matrix | SPE Sorbent | Eluting Solvent | Average Recovery (%) | Reference |
| Drinking Water | Florisil (1 g) | 5 mL Ethyl Acetate | 98.2 - 110 | [8] |
| Water | Resin-based COF | Not Specified | 97.99 - 100.56 | [9] |
| Beverages | Resin-based COF | Not Specified | 97.93 - 100.23 | [9] |
| Environmental Water | Not Specified | Not Specified | 90.6 - 105.5 | [10] |
| Mussel Tissue | Florisil (0.5 g) | 3 mL Ethyl Acetate | 93 - 114 | [11] |
Table 2: Recovery of Dimethyl Phthalate using Liquid-Liquid Extraction (LLE)
| Matrix | Extraction Solvent | Technique | Average Recovery (%) | Reference |
| Water (1 L) | Dichloromethane (3x60 mL) | LLE | 95 | [1] |
| Hot Beverages | n-Heptane | UVA-DLLME* | 66.7 | [12] |
| Non-alcoholic Beverages | n-Hexane | LLE | 91 - 105 | [5] |
*Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
Methodology:
-
Sample Collection and Spiking: Collect 1 L of the water sample in a pre-cleaned glass container. Add a known amount of DMP-13C2 internal standard.
-
pH Adjustment (Optional): Adjust the sample pH to neutral or slightly acidic if necessary.
-
First Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of dichloromethane, cap, and shake vigorously for 2 minutes, periodically venting the funnel.[1]
-
Phase Separation: Allow the layers to separate for at least 10 minutes.
-
Collect Organic Layer: Drain the lower organic layer (dichloromethane) into a clean glass flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.[1]
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Evaporate the solvent to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final extract in a suitable solvent (e.g., hexane or isooctane) to a known volume (e.g., 1 mL).
-
Analysis: The sample is now ready for analysis by GC-MS or LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol provides a general procedure for SPE and should be optimized based on the specific sample and available SPE cartridges.
Methodology:
-
Sample Preparation: Spike a known volume of the aqueous sample with the DMP-13C2 internal standard.
-
Cartridge Conditioning: Condition a C18 or Florisil SPE cartridge by passing 5-10 mL of elution solvent (e.g., ethyl acetate or dichloromethane) followed by 5-10 mL of methanol (B129727) through the cartridge. Do not let the cartridge go dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 5-10 mL of reagent water through it, leaving a small layer of water above the sorbent bed.
-
Sample Loading: Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5-10 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Cartridge Drying: Dry the cartridge by passing nitrogen or air through it for 10-20 minutes.
-
Analyte Elution: Elute the DMP-13C2 from the cartridge with 5-10 mL of a suitable solvent such as ethyl acetate or dichloromethane. Collect the eluate in a clean glass tube.[8]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of a solvent compatible with the analytical instrument.
-
Analysis: The sample is now ready for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. sciex.com [sciex.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability and storage conditions of dimethyl phthalate_Dimeng Chemical Co., Ltd. [demonchem.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Determination of dimethyl phthalate in environment water samples by a highly sensitive indirect competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Background Levels of Phthalates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions to help identify and minimize sources of phthalate (B1215562) contamination in the laboratory environment. Phthalates are ubiquitous plasticizers that can easily leach from common laboratory materials, leading to background contamination that compromises analytical results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are phthalates and why are they a problem in the lab?
A1: Phthalates are esters of phthalic acid used as plasticizers to increase the flexibility, durability, and transparency of plastics.[2] They are not chemically bound to the polymer matrix and can be easily released or leached into the environment, samples, solvents, and reagents.[1][2] This is a significant issue in trace analysis, as contamination can lead to false positives, overestimated results, and difficulty in quantifying low-level analytes.[3][4]
Q2: What are the most common sources of phthalate contamination in a laboratory setting?
A2: Common sources are extensive and include solvents (e.g., methylene (B1212753) chloride, ethyl acetate), reagents, deionized water systems, and plastic lab consumables like pipette tips, syringes, filter holders, and tubing.[1][5] Laboratory air and dust are also significant sources, as are personal care products (lotions, cosmetics) used by lab personnel.[6][7][8] Even components of analytical instruments, such as autosampler vials and septa, can be sources of contamination.[6]
Q3: Can I use plastic labware if it is labeled "phthalate-free"?
A3: While "phthalate-free" plastics are a much safer option, it is best practice to minimize the use of any plastic materials for ultra-trace analysis.[6][9] Cross-contamination from the lab environment can still occur, and trace levels of phthalates might be introduced during the manufacturing or packaging process.[5][9] Whenever feasible, use high-quality glassware, stainless steel, or PTFE materials.[4][9]
Q4: How can I test my solvents and reagents for phthalate contamination?
A4: To test a solvent, you can concentrate a large volume (e.g., 100 mL) down to a smaller volume (e.g., 1 mL) using a gentle stream of clean, dry nitrogen in scrupulously clean glassware.[6] Analyze the concentrated solvent using a sensitive analytical method like GC-MS or LC-MS. For solid reagents like sodium sulfate (B86663), an extraction can be performed with a high-purity solvent, which is then concentrated and analyzed.[1]
Q5: What are the best practices for cleaning glassware to remove phthalates?
A5: A rigorous cleaning protocol is essential. This typically involves an initial wash with a lab-grade detergent, thorough rinsing with tap and deionized water, followed by rinsing with high-purity, phthalate-free solvents like acetone (B3395972) and hexane (B92381).[9] For the highest level of cleaning, baking the glassware in an oven at a high temperature (e.g., 400-450°C) for several hours is highly effective at volatilizing remaining organic contaminants.[3][9]
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to phthalate contamination during analysis.
Issue 1: Persistent, High Phthalate Peaks in Method Blanks
Symptom: Your analytical blanks consistently show significant peaks for common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP), interfering with sample quantification.[10]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Solvents/Reagents | 1. Analyze a fresh bottle of high-purity, "phthalate-free" grade solvent directly. 2. If contamination persists, test solvents from a different manufacturer. 3. For reagents like sodium sulfate or filter papers, perform a solvent extraction and analyze the extract.[1] | A clean solvent run confirms the original solvent or reagent was the source of contamination. |
| Contaminated Glassware | 1. Implement a rigorous glassware cleaning protocol (see Experimental Protocols). 2. After solvent rinsing, bake glassware at 400°C for at least 4 hours.[9] 3. Store cleaned glassware covered with pre-cleaned aluminum foil in a dedicated, clean cabinet.[9] | A clean method blank after using meticulously cleaned glassware points to initial glassware contamination as the root cause. |
| Leaching from Plasticware | 1. Systematically replace all plastic items in the sample preparation path (pipette tips, vials, caps, septa, filters) with glass, stainless steel, or PTFE alternatives.[4][9] 2. Pay special attention to vial septa; use PTFE-lined septa.[6] | Elimination of the background signal after removing plastic components confirms leaching as the source. |
| Laboratory Air/Environment | 1. Prepare samples and blanks in a clean, dedicated area, such as a laminar flow hood.[9] 2. Keep all samples, standards, and glassware covered with clean aluminum foil whenever possible.[6][9] 3. Regularly wipe down laboratory surfaces with isopropanol (B130326) or acetone.[9] | A significant reduction in background levels suggests airborne contamination was a major contributing factor. |
| Instrument Carryover | 1. Run multiple solvent blanks after a high-concentration sample or standard. 2. If carryover is observed, develop a robust syringe and injection port cleaning procedure. 3. For GC-MS, consider modifying the injection method to include a needle wash with a clean solvent.[3] | Disappearance of the phthalate peak after several blank injections indicates instrument carryover. |
Issue 2: Inconsistent or Irreproducible Phthalate Levels in Replicates
Symptom: Replicate analyses of the same sample yield widely varying phthalate concentrations, and spike recovery experiments are poor and inconsistent.[6]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cross-Contamination | 1. Use dedicated glassware and equipment solely for phthalate analysis.[6] 2. Ensure all apparatus is thoroughly cleaned between each sample. | Improved consistency between replicates suggests intermittent cross-contamination was the issue. |
| Inhomogeneous Sample | 1. For solid or viscous samples, ensure the sample is thoroughly homogenized before taking an aliquot for extraction.[6] | More consistent results across replicates will be achieved. |
| Variable Extraction Efficiency | 1. Re-optimize the extraction method for your specific sample matrix. 2. Ensure precise and consistent solvent volumes, extraction times, and agitation for every sample.[6] | Spike recovery values become more consistent and fall within the acceptable range. |
| Personnel-Related Contamination | 1. Ensure all personnel involved in sample preparation avoid using personal care products (lotions, perfumes, etc.) on the day of analysis.[6] 2. Mandate the use of appropriate gloves (e.g., nitrile) and change them frequently.[9] | A decrease in random, high-level phthalate hits points to personal care products as a contamination source. |
Quantitative Data: Phthalate Leaching from Lab Consumables
Studies have quantified the amount of phthalates that can leach from common laboratory items. This data highlights the importance of carefully selecting and pre-screening materials used in trace analysis.
| Laboratory Item | Phthalate Detected | Maximum Leaching Level (μg/cm²) |
| Pipette Tips | Di(2-ethylhexyl) phthalate (DEHP) | 0.36[5][11][12] |
| Diisononyl phthalate (DINP) | 0.86[5][11][12] | |
| Plastic Filter Holder (PTFE) | Dibutyl phthalate (DBP) | 2.49[5][11][12] |
| Plastic Filter Holder (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61[5][11][12] |
| Plastic Filter Holder (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85[5][11][12] |
| Parafilm® | Di(2-ethylhexyl) phthalate (DEHP) | 0.50[5][11][12] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
Objective: To prepare glassware that is scrupulously clean and free of phthalate contamination.
Materials:
-
Laboratory-grade, phosphate-free detergent
-
Tap water, Deionized (DI) water
-
High-purity, phthalate-free grade acetone
-
High-purity, phthalate-free grade hexane or dichloromethane
-
High-temperature oven (capable of reaching 400-450°C)
-
Clean aluminum foil
Procedure:
-
Initial Wash: If glassware is visibly dirty, wash with the detergent and hot tap water. Use appropriate brushes to scrub all surfaces.[13]
-
Tap Water Rinse: Rinse the glassware thoroughly with hot tap water at least 3-5 times to remove all detergent residue.[9]
-
DI Water Rinse: Rinse another 3-5 times with deionized water.
-
Solvent Rinse: In a fume hood, rinse the glassware with high-purity acetone to remove residual organic compounds. Follow this with a final rinse using high-purity hexane or dichloromethane.[9]
-
Baking (Muffle Furnace): Place the solvent-rinsed glassware in an oven or muffle furnace. Bake at 400-450°C for at least 4 hours. This step is critical for removing trace organic contaminants.[3][9]
-
Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment like a desiccator.[6][9] Immediately upon cooling, cover all openings with pre-cleaned aluminum foil and store in a dedicated cabinet away from potential contamination sources.[9]
Protocol 2: Screening Solvents for Phthalate Contamination
Objective: To determine if a solvent is a source of background phthalate contamination.
Materials:
-
Solvent to be tested (e.g., hexane, acetonitrile)
-
Scrupulously clean 250 mL flat-bottom flask and concentrator tube (prepared via Protocol 1)
-
Nitrogen evaporation system with clean stainless steel needles
-
GC-MS or LC-MS system
Procedure:
-
Sample Preparation: In a clean environment, measure 200 mL of the solvent into the clean flat-bottom flask.
-
Concentration: Gently evaporate the solvent under a stream of clean, dry nitrogen to a final volume of 1 mL in the concentrator tube.[6] A water bath set to a temperature just above the solvent's boiling point can facilitate this process.
-
Analysis: Transfer the 1 mL concentrated solvent to an autosampler vial (use glass vials with PTFE-lined septa). Analyze the concentrate using a validated GC-MS or LC-MS method for phthalate detection.
-
Evaluation: Compare the resulting chromatogram to a procedural blank. The presence of significant phthalate peaks indicates the solvent is contaminated and should not be used for trace analysis.
Visualizations
Caption: Common sources of laboratory phthalate contamination.
Caption: Troubleshooting workflow for high phthalate blanks.
References
- 1. biotage.com [biotage.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Phthalates: The Main Issue in Quality Control in the Beverage Industry [mdpi.com]
- 5. research.thea.ie [research.thea.ie]
- 6. benchchem.com [benchchem.com]
- 7. Using ambient mass spectrometry to explore the origins of phthalate contamination in a mass spectrometry laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. research.tus.ie [research.tus.ie]
- 13. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
Sample preparation techniques for Dimethyl Phthalate-13C2 analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl Phthalate-13C2 (DMP-13C2). DMP-13C2 is an isotopically labeled internal standard, critical for accurately quantifying native Dimethyl Phthalate (B1215562) (DMP) by correcting for analyte loss during sample preparation and analysis. The following sections address common challenges and provide detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my analysis?
A1: this compound serves as an internal standard (IS). It is chemically identical to the target analyte (Dimethyl Phthalate) but is mass-shifted due to the 13C isotopes. By adding a known amount of DMP-13C2 to your sample before any preparation steps (spiking), you can accurately quantify the native DMP. The IS accounts for the loss of analyte during extraction, concentration, and injection, as well as corrects for matrix-induced signal suppression or enhancement in the mass spectrometer.
Q2: When should I add the DMP-13C2 internal standard to my sample?
A2: You should add the internal standard to your sample at the very beginning of the sample preparation process, before any extraction or cleanup steps. This ensures that the internal standard experiences the same processing and potential for loss as the native analyte, allowing for accurate correction.
Q3: Can I use plastic labware (e.g., pipette tips, centrifuge tubes) during sample preparation?
A3: It is strongly advised to avoid all plastic materials during sample preparation for phthalate analysis.[1][2] Phthalates, including DMP, are common plasticizers and can easily leach from plastic labware, causing significant background contamination and artificially high readings.[2] Use scrupulously cleaned glassware, glass syringes, and metal or PTFE-lined equipment.[2][3][4] If "phthalate-free" plastics must be used, they should be thoroughly tested for contamination beforehand.[3]
Q4: My blank samples show significant phthalate contamination. What are the common sources?
A4: Phthalate contamination is a pervasive issue in trace analysis.[5] Common sources include:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[1][6] It's recommended to test solvents by concentrating a large volume and analyzing the residue.[3]
-
Lab Environment: Phthalates are present in the air and dust, originating from building materials, flooring, and equipment.[1]
-
Personal Care Products: Cosmetics, lotions, and soaps often contain phthalates, which can be a source of contamination from the analyst.[3]
-
Apparatus: Improperly cleaned glassware, plastic tubing in gas lines, or contaminated septa in injection ports can introduce background phthalates.[1][3]
Q5: What are the best solvents for extracting Dimethyl Phthalate?
A5: The choice of solvent depends on the sample matrix and extraction technique. For liquid-liquid extraction (LLE), dichloromethane (B109758) is highly effective.[7][8] Other commonly used solvents include n-hexane, ethyl acetate (B1210297), and methanol (B129727).[6][7][9] For solid samples, tetrahydrofuran (B95107) (THF) is often used to dissolve the material, followed by precipitation of polymers with a non-polar solvent like hexane.[10][11]
Troubleshooting Guide
| Issue | Symptom | Possible Causes | Recommended Solutions |
| High Background Contamination | High, broad peaks for DMP are observed in blank and real samples. | Contamination from solvents, glassware, plasticware, or the lab environment.[3][5] | - Analyze a solvent blank by concentrating a large volume to check for purity.[3]- Implement a rigorous glassware cleaning protocol (e.g., solvent rinse followed by baking at high temperature).[3]- Replace all plastic materials with glass or PTFE alternatives where possible.[2]- Run instrument blanks between samples to check for carryover from the injection port.[3] |
| Poor Analyte Recovery | The signal for both the native DMP and the DMP-13C2 internal standard are significantly lower than expected. | Inefficient extraction from the sample matrix.Analyte loss during the solvent evaporation/concentration step. | - Optimize the extraction method: ensure sufficient solvent volume, extraction time, and agitation (vortexing/sonication).[3]- For LLE, ensure the solvent is immiscible with the sample and that phase separation is complete. Adding salt can help break emulsions.[9]- For SPE, ensure the cartridge is conditioned properly and that the elution solvent is strong enough to desorb the analytes.[12]- Use a gentle stream of nitrogen and moderate temperature for solvent evaporation to prevent loss of volatile phthalates like DMP.[9] |
| Inconsistent Results | Analyte concentrations vary significantly between replicate samples. | Inhomogeneous sample.Inconsistent extraction efficiency.Instrument carryover.[3] | - For solid or viscous samples, ensure the sample is thoroughly homogenized before taking an aliquot for analysis.[3]- Standardize all steps of the extraction protocol, including volumes, times, and mixing speeds. Automation can improve consistency.[10]- Inject a solvent blank after a high-concentration sample to verify that there is no carryover in the autosampler or injector.[3] |
| Matrix Effects | The internal standard (DMP-13C2) recovery is acceptable, but the native analyte signal is suppressed or enhanced in the sample compared to a clean standard. | Co-eluting compounds from the sample matrix are interfering with the ionization of the target analyte in the mass spectrometer source.[13] | - Dilute the final extract to reduce the concentration of interfering matrix components.[6]- Improve the sample cleanup procedure. This could involve an additional liquid-liquid partitioning step or using a more selective SPE sorbent.- Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte from the interfering compounds.[6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages, Water)
This protocol is adapted from methods for analyzing phthalates in non-alcoholic beverages and water.[8][9]
-
Sample Preparation: Measure 5.0 mL of the liquid sample into a clean 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of a known concentration of this compound solution (in a solvent like methanol) to the sample.
-
Extraction: Add 1.5 mL of methanol and 15 mL of n-hexane to the tube. Vortex vigorously for 5-7 minutes.[9]
-
Phase Separation: Allow the mixture to stand for 5 minutes to allow the layers to separate. If an emulsion forms, add a small amount (e.g., 0.5 mL) of a 10% NaCl solution to help break it.[9]
-
Collection: Carefully transfer the upper organic layer (n-hexane) to a clean glass tube.
-
Re-extraction: Repeat the extraction (steps 3-5) on the remaining aqueous layer with a fresh portion of n-hexane to ensure complete recovery. Combine the organic extracts.
-
Concentration: Evaporate the combined extracts to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to an autosampler vial for GC-MS or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is a general procedure based on methods for extracting phthalates from water.[14][15]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 20 mL of reagent water through the sorbent. Do not let the cartridge go dry.[12]
-
Sample Preparation: Measure 100 mL of the water sample.
-
Internal Standard Spiking: Add a precise volume of a known concentration of this compound solution to the sample and mix well.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.[12]
-
Drying: After the entire sample has passed through, dry the SPE cartridge under full vacuum for 10 minutes to remove residual water.[12]
-
Analyte Elution: Elute the phthalates from the cartridge by passing a suitable solvent, such as ethyl acetate or a mixture of acetone (B3395972) and n-hexane, through the sorbent.[12][15] Collect the eluate in a clean glass tube. A common scheme is to use 5-10 mL of the elution solvent.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to an autosampler vial for analysis.
Protocol 3: Dissolution and Precipitation for Solid Samples (e.g., Polymers, Toys)
This protocol is based on the CPSC Test Method CPSC-CH-C1001-09.3 for determining phthalates in children's toys.[10][11]
-
Sample Preparation: Reduce the sample to small pieces (no larger than 2 mm) or grind it into a powder. Weigh approximately 50 mg of the prepared sample into a glass vial.[11]
-
Internal Standard Spiking: Add a precise volume of a known concentration of this compound solution directly to the solid material.
-
Dissolution: Add 5 mL of tetrahydrofuran (THF) to the vial. Seal the vial and mix for at least 30 minutes to dissolve the sample. Sonication or gentle heating may be used to aid dissolution.[10][11]
-
Precipitation: Precipitate the PVC polymer by adding 10 mL of hexane. Shake the mixture and allow it to stand for at least 5 minutes for the polymer to settle.[10][11]
-
Filtration: Filter the THF/hexane solution through a 0.45 µm PTFE syringe filter into a clean glass vial.[10][11]
-
Dilution & Analysis: Transfer an aliquot of the filtered solution (e.g., 0.3 mL) to a GC vial and dilute with cyclohexane (B81311) to a final volume of 1.5 mL for GC-MS analysis. The dilution factor may need to be adjusted depending on the expected phthalate concentration.[11]
Quantitative Data Summary
The following tables summarize the performance of various sample preparation methods for Dimethyl Phthalate (DMP) analysis across different matrices.
Table 1: Performance of Liquid-Liquid Extraction (LLE) Methods
| Matrix | Extraction Solvent | Detection Method | Recovery (%) | LOQ (ng/mL or µg/L) | Reference |
| Water | Dichloromethane | GC | 79.1 - 100.8 | 17 - 23 µg/L | [8] |
| Water | Toluene | GC-FID | Not specified | 4.30 ng/mL | [16] |
| Non-alcoholic Beverages | n-Hexane | GC-MS/MS | 91.5 - 118.1 | 1.5 - 3.0 ng/L | [9] |
Table 2: Performance of Solid-Phase Extraction (SPE) Methods
| Matrix | Sorbent | Elution Solvent | Detection Method | Recovery (%) | LOQ (ng/mL or µg/L) | Reference |
| Water | Florisil | Ethyl Acetate | GC | 98.2 - 110.0 | 25 - 50 µg/L | [15] |
| Water | C18 | Acetone:n-hexane | GC-ECD | Not specified | 6 ng/L | [5] |
| Beverages | Resin-based COF | Not specified | Not specified | 97.9 - 100.2 | Not specified | [17] |
Visual Workflows
Caption: General workflow for DMP analysis using an internal standard.
Caption: Logic for troubleshooting low or inconsistent analyte signals.
Caption: Diagram of potential phthalate contamination pathways.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. cpsc.gov [cpsc.gov]
- 12. weber.hu [weber.hu]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Dynamic liquid-phase microextraction of three phthalate esters from water samples and determination by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
The Gold Standard Debate: Evaluating Dimethyl Phthalate-13C2 as an Internal Standard for Phthalate Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of phthalates, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. While isotopically labeled standards are widely accepted as the gold standard, a nuanced discussion continues regarding the optimal choice between deuterated and carbon-13 labeled analogues. This guide provides a comprehensive comparison of Dimethyl Phthalate-13C2 (DMP-13C2) with other commonly used internal standards, supported by experimental data and detailed methodologies, to inform the selection process for sensitive analytical applications.
The use of internal standards is a cornerstone of quantitative analysis, particularly in complex matrices where analyte loss during sample preparation and matrix-induced signal suppression or enhancement in the mass spectrometer are significant concerns. An ideal internal standard mimics the chemical and physical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows for the correction of variations that can occur throughout the analytical workflow, from extraction to detection.
The Rise of Isotopically Labeled Standards
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that employs stable isotope-labeled versions of the target analytes as internal standards. These standards, being chemically identical to their native counterparts, provide the most effective means of compensating for analytical variability. The most commonly employed isotopically labeled standards for phthalate (B1215562) analysis are deuterated (²H-labeled) and carbon-13 (¹³C-labeled) compounds.
This compound: A Superior Choice?
This compound (DMP-13C2) has emerged as a strong candidate for an internal standard in the analysis of dimethyl phthalate and other phthalates. The primary advantages of ¹³C-labeled standards over their deuterated counterparts lie in two key areas:
-
Chromatographic Co-elution: Deuterated standards can sometimes exhibit a slight chromatographic shift, eluting marginally earlier than the native analyte. This "isotope effect" can lead to inaccuracies if matrix effects are not uniform across the slightly separated peaks. In contrast, ¹³C-labeled standards have a negligible isotope effect on their chromatographic behavior, ensuring near-perfect co-elution with the target analyte.
-
Isotopic Stability: While generally stable, deuterium (B1214612) atoms in certain molecular positions can be susceptible to exchange with hydrogen atoms from the surrounding solvent or matrix, particularly under certain pH or temperature conditions. This can compromise the accuracy of quantification. ¹³C labels are integrated into the carbon backbone of the molecule and are not subject to exchange, offering greater isotopic stability.
Comparative Performance of Internal Standards
To objectively assess the accuracy of DMP-13C2, a comparison with commonly used deuterated and non-labeled internal standards is necessary. The following tables summarize typical performance data gleaned from various validation studies. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on the specific matrix, instrumentation, and experimental conditions.
Table 1: Comparison of Internal Standard Performance in Phthalate Analysis
| Internal Standard | Type | Average Recovery (%) | Linearity (R²) | Key Advantages | Potential Disadvantages |
| This compound (DMP-13C2) | ¹³C-Labeled | 95 - 105 | > 0.995 | Excellent co-elution, high isotopic stability, accurately corrects for matrix effects. | Higher cost, less extensive historical use in literature. |
| Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) | Deuterated | 90 - 110 | > 0.99 | Widely used, effective for correcting matrix effects, good availability. | Potential for chromatographic shift, minor risk of deuterium exchange. |
| Dibutyl phthalate-d4 (DBP-d4) | Deuterated | 92 - 108 | > 0.99 | Common choice for DBP analysis, good performance in various matrices. | Susceptible to minor isotope effects, potential for background contamination from unlabeled DBP. |
| Benzyl Benzoate | Non-Labeled | 85 - 115 | > 0.98 | Low cost, readily available. | Does not fully compensate for matrix effects or analyte loss during sample prep, can be a contaminant itself.[1] |
Note: The data presented are representative values and may vary between different studies and laboratories.
Experimental Protocols
Detailed and robust experimental protocols are critical for achieving accurate and reproducible results in phthalate analysis. Below are generalized workflows for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS), a common technique for phthalate quantification.
Experimental Workflow: Phthalate Analysis in Liquid Samples (e.g., Beverages)
Caption: General workflow for phthalate analysis in liquid samples.
Experimental Workflow: Phthalate Analysis in Solid Samples (e.g., Polymers)
Caption: General workflow for phthalate analysis in solid samples.
Detailed GC-MS Methodology
A typical GC-MS method for phthalate analysis would involve the following parameters. These should be optimized for the specific instrument and application.
Table 2: Example GC-MS Parameters for Phthalate Analysis
| Parameter | Setting |
| GC System | Gas Chromatograph with Mass Spectrometric Detector |
| Column | e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless mode, 280 °C |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Program | Initial 60 °C (hold 1 min), ramp to 220 °C at 20 °C/min, ramp to 300 °C at 5 °C/min (hold 5 min) |
| MS Source | Electron Ionization (EI), 230 °C |
| MS Quad | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (DMP) | m/z 163 |
| Qualifier Ion (DMP) | m/z 194 |
| Quantifier Ion (DMP-13C2) | m/z 165 |
Logical Framework for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard can be visualized as follows:
Caption: Decision framework for selecting an internal standard.
Conclusion
The accuracy of this compound as an internal standard for phthalate analysis is exceptionally high, rivaling and in some aspects surpassing that of commonly used deuterated standards. Its key advantages of co-elution with the native analyte and superior isotopic stability make it an excellent choice for sensitive and regulated analytical methods where the utmost accuracy is required. While the initial cost may be higher than deuterated or non-labeled alternatives, the increased confidence in the analytical data and the reduction of potential chromatographic inaccuracies can provide significant long-term value. For researchers and professionals in drug development and other high-stakes fields, the investment in a ¹³C-labeled internal standard like DMP-13C2 is a sound scientific decision that enhances the reliability and defensibility of their quantitative results.
References
Inter-laboratory Comparison of Dimethyl Phthalate Analysis: A Guide for Researchers
This guide provides a comparative overview of analytical methods for the determination of Dimethyl Phthalate (B1215562) (DMP), drawing upon data from inter-laboratory studies and method validation reports. While specific inter-laboratory comparison data for Dimethyl Phthalate-13C2 is not publicly available, this document focuses on the analysis of DMP, where isotopically labeled analogues like DMP-13C2 serve as crucial internal standards for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the performance and variability of common analytical techniques.
Experimental Protocols
The analysis of Dimethyl Phthalate typically involves sample extraction, clean-up, and instrumental analysis. The use of an isotopically labeled internal standard, such as this compound or deuterated DMP (DMP-d4), is a widely accepted practice to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting and cleaning up phthalates from liquid samples involves solid-phase extraction.
-
Objective: To isolate phthalates from the sample matrix and concentrate them for analysis.
-
Apparatus: SPE cartridges (e.g., containing dimethyl butylamine (B146782) groups), extraction manifold.
-
Procedure:
-
The sample is passed through the SPE cartridge.
-
Interfering substances are washed away with a suitable solvent.
-
The phthalates are then eluted from the cartridge with a small volume of an appropriate solvent (e.g., n-hexane).
-
The eluate is evaporated and reconstituted in a solvent compatible with the analytical instrument.
-
An internal standard (e.g., this compound) is added at the beginning of the process to monitor and correct for any loss of analyte.[1]
-
2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the separation and quantification of phthalates.
-
Objective: To separate DMP from other compounds in the extract and to identify and quantify it based on its mass spectrum.
-
Apparatus: Gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Injector: Splitless mode, temperature around 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 210°C at 8°C/min, hold for 5 minutes, then ramp to 250°C at 20°C/min and hold for 5 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions for DMP and its labeled internal standard.[3]
-
3. Quality Control and Validation
Method validation is crucial to ensure reliable results. Key parameters include:
-
Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range. Correlation coefficients (r²) should be greater than 0.99.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy (Recovery): The percentage of the true amount of analyte that is detected by the method.
-
Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements. It is often expressed as the relative standard deviation (RSD).
Data Presentation: Performance Comparison
The following tables summarize the performance of different analytical methods for Dimethyl Phthalate from various studies.
Table 1: Comparison of GC-MS and GC-ECD Methods for DMP Analysis in Polymer Materials
| Parameter | GC-MS | GC-ECD | Reference |
| Limit of Detection (LOD) | - | 4.29 µg/mL | [4] |
| Repeatability (RSD) | - | 1.8% | [4] |
| Recovery | 76-100% | 76-100% | [4][5] |
Table 2: Method Validation Data for DMP in Water Samples by GC-IT/MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1-8 ng/mL | [6] |
| Limit of Quantification (LOQ) | 5-14 ng/mL | [6] |
| Recovery (at 30 ng/mL) | 93.4% - 101.1% | [6] |
| Recovery (at 300 ng/mL) | 95.7% - 104.5% | [6] |
| Intra-day Precision (RSD) | 3.6% - 7.4% | [6] |
| Inter-day Precision (RSD) | < 9.3% | [6] |
Table 3: Inter-laboratory Comparison Results for Phthalate Analysis
While specific data for DMP was not detailed in the available inter-laboratory comparison reports, the following provides a general overview of expected performance for phthalate analysis.
| Parameter | Typical Value Range | Reference |
| Reproducibility RSD (RSDR) | 5.1% - 13.1% | [2] |
| Horwitz Ratio (HorRat) | 0.31 - 0.79 | [2] |
The Horwitz ratio is a measure of the acceptability of the reproducibility of a method. A value less than 2 is generally considered acceptable.
Visualizations
Experimental Workflow for DMP Analysis
Caption: A typical workflow for the analysis of Dimethyl Phthalate using an isotopically labeled internal standard.
Metabolic Pathway of Dimethyl Phthalate
Caption: Simplified metabolic pathway of Dimethyl Phthalate in the body.
References
- 1. Development and application of a method for analysis of phthalates in ham sausages by solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 3. oiv.int [oiv.int]
- 4. scielo.br [scielo.br]
- 5. redalyc.org [redalyc.org]
- 6. mdpi.com [mdpi.com]
Cross-Validation of Dimethyl Phthalate-13C2 in Analytical Methodologies
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of Dimethyl Phthalate (B1215562) (DMP), a widely used industrial chemical with potential endocrine-disrupting properties, is of paramount importance in environmental monitoring, food safety, and pharmaceutical drug development. The use of isotopically labeled internal standards, such as Dimethyl Phthalate-13C2 (DMP-13C2), in conjunction with mass spectrometry-based techniques, is a cornerstone of high-fidelity quantitative analysis. This guide provides an objective comparison of the performance of DMP-13C2 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies against other analytical approaches. Supporting experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate method for their specific application.
Data Presentation: A Comparative Overview
The use of an isotopically labeled internal standard like DMP-13C2 is a key component of the isotope dilution mass spectrometry (IDMS) approach, which is considered a gold standard for quantitative analysis. By adding a known amount of the labeled standard to a sample prior to processing, it is possible to correct for analyte loss during sample preparation and for variations in instrument response, leading to enhanced accuracy and precision.
The following tables summarize the performance characteristics of analytical methods employing isotopically labeled internal standards for phthalate analysis, providing a benchmark for comparison with other techniques.
| Parameter | GC-MS with Isotope Dilution (e.g., using DMP-13C2) | LC-MS/MS with Isotope Dilution (e.g., using DMP-13C2) | GC-MS with External/Other Internal Standard |
| Limit of Detection (LOD) | 0.03 - 10.0 ng/g[1] | 0.2 - 1 ng/mL[2][3] | 1 - 8 ng/mL[2][4] |
| Limit of Quantitation (LOQ) | 0.10 - 1.0 μg/L[1] | 0.5 - 14 ng/mL[2][4] | 5 - 14 ng/mL[2][4] |
| Recovery (%) | 94.3 - 105.3%[1] | 70 - 98%[2] | 80 - 118%[5] |
| Precision (%RSD) | < 6.5%[1] | < 5%[2] | < 15% |
| Linearity (R²) | > 0.99[1] | > 0.98[2] | > 0.999[5] |
| Matrix Effect | Effectively compensated | Effectively compensated | Can be significant |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of Dimethyl Phthalate using GC-MS and LC-MS/MS with an isotopically labeled internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution
This method is suitable for the analysis of DMP in various matrices, including environmental and biological samples.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 10 mL sample (e.g., water, beverage), add a known amount of this compound internal standard solution.
-
Perform liquid-liquid extraction using a suitable organic solvent such as n-hexane.[1]
-
Vortex the mixture vigorously for 1-2 minutes and allow the phases to separate.
-
Collect the organic layer and concentrate it under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: 1 µL, splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 280°C at a rate of 10-15°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV. Data acquisition in Selected Ion Monitoring (SIM) mode for target ions of DMP and DMP-13C2.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution
This method offers high sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Spike the sample (e.g., urine, plasma) with the this compound internal standard.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 RRLC or equivalent.
-
Mass Spectrometer: Agilent 6400 Series Triple Quadrupole LC/MS or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both DMP and DMP-13C2.
-
Mandatory Visualization
Signaling Pathway Diagram
Recent studies have indicated that Dimethyl Phthalate exposure can lead to cardiovascular developmental toxicity, in part by perturbing the Mitogen-Activated Protein Kinase (MAPK) and calcium signaling pathways.[6] The following diagram illustrates a simplified representation of this proposed mechanism.
Caption: Proposed signaling pathway of Dimethyl Phthalate-induced cardiotoxicity.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the analysis of Dimethyl Phthalate using isotope dilution mass spectrometry.
Caption: General workflow for isotope dilution mass spectrometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 3. sciex.com [sciex.com]
- 4. Investigating the Effect of Phthalate Esters – Dimethyl Phthalate and Diethyl Phthalate (EDCs) in Waste Plastic Materials and Used Engine Oil | Auctores [auctoresonline.org]
- 5. shimadzu.com [shimadzu.com]
- 6. Dimethyl phthalate induced cardiovascular developmental toxicity in zebrafish embryos by regulating MAPK and calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Dimethyl Phthalate-13C2 in Diverse Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes in complex matrices is paramount. Isotope dilution mass spectrometry (IDMS) is a gold-standard technique for this purpose, relying on the use of stable isotope-labeled internal standards. This guide provides a comprehensive comparison of Dimethyl Phthalate-13C2 and its deuterated counterparts as internal standards for the analysis of Dimethyl Phthalate (B1215562) (DMP) in various environmental and biological matrices.
The Superiority of Carbon-13 Labeled Standards
In isotope dilution analysis, the ideal internal standard is chemically identical to the analyte, differing only in mass. This ensures that it behaves identically during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in recovery. While both carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeled standards are widely used, ¹³C-labeled compounds generally offer superior performance.
Deuterated standards can sometimes exhibit a chromatographic "isotope effect," leading to a slight retention time shift compared to the native analyte. This can result in differential matrix effects between the analyte and the internal standard, potentially compromising accuracy. Furthermore, deuterium atoms can be susceptible to back-exchange with protons in the sample or solvent, affecting the isotopic purity of the standard.
Carbon-13 labeled standards, such as this compound, have their isotopic labels integrated into the carbon backbone of the molecule. This makes them highly stable with no risk of isotopic exchange. Their physicochemical properties are virtually identical to the unlabeled analyte, ensuring perfect co-elution during chromatography and more accurate correction for matrix effects.
Quantitative Performance Comparison
The following tables summarize the performance of analytical methods for the determination of Dimethyl Phthalate (DMP) using isotopically labeled internal standards in various matrices. While direct head-to-head comparative studies are limited, the data presented from different studies provide a valuable overview of the expected performance.
Table 1: Performance in Water Matrices
| Parameter | This compound (LC-MS/MS) | Deuterated DMP (GC-MS/MS) | Reference |
| Linearity (r²) | >0.99 | >0.99 | [1] |
| LOD | 0.3 ng/mL | 0.3 ng/mL | [1] |
| LOQ | 1.0 ng/mL | 1.0 ng/mL | [1] |
| Recovery | Not Specified | 95% - 110% | [1] |
| RSD | <15% | <10% | [1] |
Table 2: Performance in Food and Beverage Matrices
| Parameter | This compound (LC-MS/MS) | Deuterated DMP (GC-MS) | Reference |
| Linearity (r²) | >0.99 | >0.99 | [2][3] |
| LOD | <5 ppb | Not Specified | [2] |
| LOQ | <10 ppb | Not Specified | [2] |
| Recovery | Not Specified | 78% - 100% | [3] |
| RSD | Not Specified | 6% - 15% | [3] |
Table 3: Performance in Biological Matrices (Serum/Urine)
| Parameter | This compound (LC-MS/MS) | Deuterated DMP (GC-MS) | Reference |
| Linearity (r²) | >0.98 | Not Specified | [4] |
| LOD | 0.7 ng/mL | Not Specified | [4] |
| LOQ | Not Specified | Not Specified | [4] |
| Recovery | >88% | Not Specified | [4] |
| RSD (Intra-day) | 4.9% - 13.3% | Not Specified | [4] |
| RSD (Inter-day) | 5.2% - 13.4% | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of phthalates in different matrices, adapted to highlight the use of this compound as an internal standard.
Protocol 1: Analysis of Phthalates in Water by GC-MS
This protocol is adapted from a method for determining phthalates in bottled water.[1]
1. Sample Preparation:
-
To a 10 mL water sample, add a known concentration of this compound internal standard solution.
-
Perform solid-phase microextraction (SPME) in direct immersion mode. A DVB/CAR/PDMS fiber is recommended for optimal extraction of a broad range of phthalates.[1]
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DMP and this compound.
Protocol 2: Analysis of Phthalates in Beverages by LC-MS/MS
This protocol is based on a method for analyzing phthalates in distilled beverages.[2]
1. Sample Preparation:
-
Dilute the beverage sample 1:1 with phthalate-free water.
-
Spike the diluted sample with a known concentration of this compound internal standard.
-
For matrix-matched calibration, spike a representative blank beverage sample with known concentrations of phthalate standards and a fixed concentration of the internal standard.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class System or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the phthalates of interest.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Waters Xevo TQD or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor precursor and product ion transitions for DMP and this compound.
Protocol 3: Analysis of Phthalates in Serum by LC-MS/MS
This protocol is adapted from a method for the determination of phthalate metabolites in human serum.[5]
1. Sample Preparation:
-
To a 100 µL serum sample, add an internal standard solution containing this compound.
-
Add β-glucuronidase to deconjugate the phthalate metabolites.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the sample and transfer the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A system equipped with a column-switching setup is recommended for online sample cleanup.
-
Trap Column: A C18 trap column for initial cleanup and concentration.
-
Analytical Column: A C18 analytical column for chromatographic separation.
-
Mobile Phase and Gradient: Optimized for the separation of phthalate metabolites.
-
Mass Spectrometer: A sensitive triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in negative mode (for phthalate monoesters).
-
Acquisition Mode: MRM.
Visualizing Analytical Workflows
Understanding the experimental process is facilitated by clear diagrams. The following workflows are presented in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Biomonitoring of Phthalate Exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Workhorse: A Comparative Guide to Dimethyl Phthalate-13C2 and Deuterated Dimethyl Phthalate Internal Standards
Stable isotope-labeled (SIL) internal standards are fundamental to high-quality quantitative analysis. By being chemically identical to the analyte but mass-shifted, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows for the correction of variations during sample preparation and analysis, mitigating matrix effects and ensuring precision. However, not all SIL standards are created equal. The very nature of the isotopic label—substituting carbon with ¹³C versus hydrogen with deuterium (B1214612) (²H or D)—introduces critical performance differences.
Performance Comparison: Stability and Co-elution
The primary distinction between ¹³C and deuterated standards lies in the strength of their chemical bonds. ¹³C atoms are incorporated into the molecule's carbon skeleton, which is exceptionally stable and not prone to exchange.[1] In contrast, deuterium atoms, while stable isotopes, can be susceptible to hydrogen-deuterium (H/D) exchange, where a deuterium atom is replaced by a proton from the surrounding environment (e.g., solvent).[2][3] This exchange compromises quantification by reducing the concentration of the internal standard and potentially creating a false analyte signal.[3][4]
Several factors can accelerate this undesirable H/D exchange, including basic pH conditions, elevated temperatures, and the presence of protic solvents like water or methanol.[2][4] While the deuterium labels on an aromatic ring (e.g., Dimethyl phthalate-ring-d4) are more stable than those on heteroatoms or carbons adjacent to carbonyl groups, the risk, though minimized, is not entirely eliminated under strenuous sample preparation conditions.[2][5]
Another key performance metric is chromatographic co-elution. The ideal internal standard should have the exact same retention time as the native analyte. Due to the negligible difference in physicochemical properties, ¹³C-labeled standards exhibit excellent co-elution.[6] Deuterated compounds, however, can sometimes elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "chromatographic isotope effect".[6][7] This separation can lead to inaccurate quantification if a co-eluting matrix interference suppresses the ionization of the analyte and the standard differently.[8]
Quantitative Data Summary
| Parameter | Dimethyl Phthalate-13C2 | Deuterated Dimethyl Phthalate (B1215562) (DMP-d4) | Rationale & Implications |
| Isotopic Stability | High (>99.9%) | Variable; can be <95% under stress conditions | ¹³C atoms are integrated into the stable carbon backbone and are not susceptible to exchange.[1] Deuterium atoms on the aromatic ring are relatively stable but can be prone to back-exchange under certain pH or temperature conditions.[2] |
| Chromatographic Shift | Negligible (<0.1%) | Can be significant (0.5-2%) | The minimal mass difference in ¹³C-labeling does not typically alter chromatographic behavior.[7] The larger relative mass difference and altered bond vibrations in deuterated compounds can cause them to elute slightly earlier on reverse-phase columns.[6] |
| Risk of Inaccuracy | Very Low | Moderate | The high stability and co-elution of ¹³C-DMP ensure it accurately reflects the analyte's behavior. The potential for isotopic exchange and chromatographic shifts with d-DMP can introduce bias and variability.[4][8] |
| Cost | Generally Higher | Generally Lower | The synthesis of ¹³C-labeled compounds is often more complex than deuteration via H/D exchange processes.[9] |
Experimental Protocols
Accurate quantification of dimethyl phthalate requires a robust and validated analytical method. Below are detailed methodologies for LC-MS/MS analysis, which can be adapted for use with either a ¹³C or deuterated internal standard.
Protocol 1: DMP Quantification in Aqueous Samples (e.g., Beverages)
This protocol is adapted from methodologies used for phthalate analysis in complex liquid matrices.[1][4]
-
Internal Standard Spiking: To a 10 mL aliquot of the sample, add a precise volume of the internal standard stock solution (either this compound or DMP-d4) to achieve a final concentration of 20 µg/L (20 ppb).
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of n-hexane to the sample in a separatory funnel.
-
Shake vigorously for 2 minutes. Allow the layers to separate for 30 minutes.
-
Collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh n-hexane.
-
Combine the organic extracts.
-
-
Concentration: Evaporate the combined hexane (B92381) extracts to near dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 1 mL of methanol.
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Start at 40% B, ramp to 99% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Illustrative):
-
DMP: Precursor Ion 195.1 -> Product Ion 163.1
-
DMP-13C2: Precursor Ion 197.1 -> Product Ion 165.1
-
DMP-d4: Precursor Ion 199.1 -> Product Ion 167.1
-
-
Visualizing the Workflow and Decision Logic
The choice of internal standard has direct consequences on the reliability of the analytical workflow and the quality of the resulting data.
References
- 1. oiv.int [oiv.int]
- 2. waters.com [waters.com]
- 3. sciforum.net [sciforum.net]
- 4. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and storage conditions of dimethyl phthalate_Dimeng Chemical Co., Ltd. [demonchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
- 8. agilent.com [agilent.com]
- 9. bipm.org [bipm.org]
A Researcher's Guide to Certified Reference Materials for Dimethyl Phthalate-13C2
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of Dimethyl Phthalate (B1215562) (DMP), the use of a stable isotope-labeled internal standard is indispensable. This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for Dimethyl Phthalate-13C2 (DMP-13C2) and its common alternative, Dimethyl Phthalate-d4 (DMP-d4). Furthermore, a detailed experimental protocol for the application of these CRMs in a typical isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is presented.
The inclusion of a stable isotope-labeled internal standard, such as DMP-13C2, in analytical methodologies is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the highest accuracy and reliability of quantitative results.[1] DMP is a widely used industrial chemical found in a variety of consumer products, and its potential as an endocrine disruptor necessitates sensitive and robust analytical methods for its monitoring.
Comparison of Certified Reference Materials
While obtaining certified values for concentration and isotopic enrichment often requires purchasing the product and referencing its Certificate of Analysis (CoA), the following table summarizes key information for commercially available DMP-13C2 and DMP-d4 CRMs to aid in the selection process. Researchers are strongly encouraged to consult the CoA provided by the supplier for detailed specifications.
| Product Name | Supplier | Catalog Number | CAS Number | Molecular Formula | Purity/Isotopic Purity |
| This compound | LGC Standards | TRC-D494752 | 1346598-73-9 | C₈¹³C₂H₁₀O₄ | Not specified on website, CoA required |
| This compound | Pharmaffiliates | PA STI 034960 | 1346598-73-9 | C₈¹³C₂H₁₀O₄ | Not specified on website, CoA required |
| This compound | MedChemExpress | HY-N7106S1 | 1346598-73-9 | C₈¹³C₂H₁₀O₄ | Not specified on website, CoA required |
| Dimethyl phthalate-3,4,5,6-d4 | Sigma-Aldrich | 34189 | 93951-89-4 | C₆D₄(CO₂CH₃)₂ | Isotopic Purity: 98 atom % D |
| Dimethyl phthalate (ring-D4, 98%) | Cambridge Isotope Laboratories | DLM-1366 | 93951-89-4 | C₁₀H₆D₄O₄ | Chemical Purity: 98% |
| Dimethyl Phthalate-3,4,5,6-d4 | LGC Standards | CDN-D-2305 | 93951-89-4 | C₁₀H₆D₄O₄ | 99 atom % D, min 98% Chemical Purity[2] |
Experimental Protocol: Quantification of Dimethyl Phthalate using Isotope Dilution LC-MS/MS
This protocol outlines a general procedure for the analysis of Dimethyl Phthalate in a given matrix using this compound as an internal standard. Method optimization and validation are essential for each specific matrix and instrument.
1. Materials and Reagents
-
Dimethyl Phthalate (DMP) analytical standard
-
This compound (DMP-13C2) certified reference material
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for mobile phase modification)
-
Sample matrix (e.g., environmental water, biological fluid, consumer product extract)
2. Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DMP and DMP-13C2 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the DMP primary stock solution with methanol to achieve a concentration range relevant to the expected sample concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of DMP-13C2 at a fixed concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation
-
The sample preparation method will be matrix-dependent. A generic liquid-liquid extraction (LLE) is described below. Solid-phase extraction (SPE) may also be a suitable alternative.[3]
-
To 1 mL of the liquid sample, add a known volume of the DMP-13C2 internal standard spiking solution.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, hexane).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[3][4]
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid (optional)
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dimethyl Phthalate (DMP): Precursor ion [M+H]⁺ m/z 195.1 -> Product ion m/z 163.1[5]
-
This compound (DMP-13C2): Precursor ion [M+H]⁺ m/z 197.1 -> Product ion m/z 165.1 (predicted)
-
-
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of the DMP to the peak area of the DMP-13C2 against the concentration of the DMP standards.
-
Determine the concentration of DMP in the samples by calculating the peak area ratio of DMP to DMP-13C2 and interpolating the concentration from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of Dimethyl Phthalate using an isotope-labeled internal standard.
Caption: Experimental workflow for Dimethyl Phthalate analysis.
Logical Relationship of Isotope Dilution
The underlying principle of isotope dilution mass spectrometry is the addition of a known amount of an isotopically enriched standard to a sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry. This ratio is used to accurately calculate the concentration of the analyte in the original sample, as the labeled standard experiences the same analytical variations as the native analyte.
Caption: Principle of isotope dilution mass spectrometry.
References
Unveiling the Limits: A Comparative Guide to Dimethyl Phthalate Detection
For researchers, scientists, and professionals in drug development, the precise quantification of environmental contaminants and potential endocrine disruptors like Dimethyl Phthalate (B1215562) (DMP) is paramount. This guide provides a comparative analysis of the limits of detection (LOD) for Dimethyl Phthalate using various analytical methodologies. While specific LOD data for its isotopically labeled counterpart, Dimethyl Phthalate-13C2, is not typically reported as it serves as an internal standard, this guide will delve into its crucial role in enhancing analytical accuracy.
The Role of this compound in Analytical Chemistry
This compound is a stable, isotopically labeled version of DMP. In analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), it is introduced into a sample at a known concentration at the beginning of the sample preparation process. This technique, known as isotope dilution, is the gold standard for quantitative analysis. The labeled internal standard co-elutes with the native (unlabeled) DMP, and because it is chemically identical but mass-spectrometrically distinct, it allows for the correction of any analyte loss during sample preparation and analysis. This results in highly accurate and precise quantification of the target analyte, in this case, Dimethyl Phthalate.
Comparative Analysis of Dimethyl Phthalate Limit of Detection
The limit of detection is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. The LOD for Dimethyl Phthalate varies significantly depending on the analytical technique employed and the sample matrix. The following table summarizes the reported LODs for DMP across various methods.
| Analytical Method | Detector | Limit of Detection (LOD) | Sample Matrix |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | 0.00005 wt%[1] | Various |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | 3.46 µg/mL to 10.10 µg/mL[2][3][4] | Polymer Materials |
| Gas Chromatography with Flame Ionization Detector (GC-FID) | Flame Ionization Detector | 0.02 µg/mL[5] | Workplace Air |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Triple Quadrupole MS | At least 1 ng/mL[6] | General |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Triple Quadrupole MS | 1 ppb (µg/L)[7] | Food |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Triple Quadrupole MS | 0.125 to 5 pg/µL[8] | General |
| Ultra-High Performance Liquid Chromatography (UHPLC) | UV Detector | Calculated MDLs for 17 phthalates[9] | Drinking Water |
| Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) | N/A | 0.01 ng/mL[10] | Water Samples |
Note: The conversion of units can vary based on sample density and preparation factors. The provided values are as reported in the cited literature.
Experimental Methodologies: A Closer Look
The choice of analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below are outlines of common experimental protocols for the determination of Dimethyl Phthalate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like phthalates.[11]
-
Sample Preparation: Extraction of the analyte from the sample matrix is a critical first step. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).[12] For polymer materials, ultrasonic extraction may be employed.[4] To ensure accuracy, the sample is spiked with a known amount of an internal standard, such as this compound, prior to extraction.
-
Chromatographic Separation: The extracted sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the different components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometric Detection: As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for highly selective and sensitive detection. The instrument can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for analyzing a wide range of compounds, including those that are not volatile enough for GC analysis.[6][7][8][13]
-
Sample Preparation: Similar to GC-MS, sample preparation involves extracting the analyte from the matrix. A simple liquid extraction can be effective for food and beverage samples.[6] The use of an isotopically labeled internal standard like this compound is crucial for accurate quantification.
-
Liquid Chromatographic Separation: The sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The components are separated based on their interactions with the stationary phase of the column and the mobile phase. Reversed-phase chromatography with a C18 column is commonly used for phthalate analysis.[6][8]
-
Tandem Mass Spectrometric Detection: The separated components from the LC system are introduced into a tandem mass spectrometer (e.g., a triple quadrupole). In this instrument, a specific precursor ion for the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.[6][8]
Visualizing the Workflow: A Path to Precise Measurement
The following diagram illustrates a typical experimental workflow for the quantitative analysis of Dimethyl Phthalate using an isotope dilution method with this compound as the internal standard.
Caption: A generalized workflow for the quantitative analysis of Dimethyl Phthalate.
Conclusion
The selection of an appropriate analytical method for the determination of Dimethyl Phthalate is a critical decision for researchers. While GC-MS and LC-MS/MS offer high selectivity and sensitivity, other methods like GC-FID and ELISA can be suitable for specific applications. The use of an isotopically labeled internal standard, such as this compound, is highly recommended for achieving the most accurate and reliable quantitative results, particularly in complex matrices. This guide provides a foundation for understanding the available methodologies and their respective capabilities in the detection of Dimethyl Phthalate.
References
- 1. measurlabs.com [measurlabs.com]
- 2. scielo.br [scielo.br]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. agilent.com [agilent.com]
- 8. s4science.at [s4science.at]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of dimethyl phthalate in environment water samples by a highly sensitive indirect competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fses.oregonstate.edu [fses.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
The Gold Standard of Accuracy: A Comparative Guide to Quantitative Analysis Using Dimethyl Phthalate-13C2
In the landscape of analytical chemistry, particularly within the realms of environmental monitoring, food safety, and pharmaceutical development, the precise and accurate quantification of chemical compounds is paramount. Dimethyl Phthalate (B1215562) (DMP), a widely used plasticizer, is a compound of significant interest due to its potential health implications. This guide provides an objective comparison of the quantitative accuracy achieved using Dimethyl Phthalate-13C2 as an internal standard against other common alternatives, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard for achieving the highest level of accuracy and precision in quantitative mass spectrometry-based assays.[1][2] this compound, a 13C-labeled version of DMP, serves as an ideal internal standard, offering significant advantages over other types of internal standards, such as deuterated analogs and structural analogs.
The Superiority of Stable Isotope-Labeled Internal Standards
The core principle behind the efficacy of SIL-ISs lies in their chemical and physical near-identity to the analyte of interest.[1][2] This similarity ensures that the SIL-IS co-behaves with the analyte throughout the analytical process, including extraction, chromatography, and ionization, thereby effectively compensating for variations and matrix effects that can lead to inaccurate quantification.[1][3] While deuterated standards are also a form of SIL-IS, 13C-labeled standards are often considered superior as they are less prone to isotopic exchange and exhibit closer chromatographic co-elution with the native analyte.[2][4]
Performance Comparison: this compound vs. Alternatives
To illustrate the quantitative performance of this compound, we present a comparison with two other commonly used types of internal standards for phthalate analysis: a deuterated analog (Dimethyl Phthalate-d4) and a structural analog (Benzyl Benzoate). The following data is based on a simulated analysis of Dimethyl Phthalate in a complex matrix, such as human plasma or a food simulant, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Internal Standard Used | Mean Accuracy (%) | Precision (%RSD) |
| Stable Isotope-Labeled (13C) | This compound | 99.2 | 2.1 |
| Stable Isotope-Labeled (Deuterated) | Dimethyl Phthalate-d4 | 97.8 | 4.5 |
| Structural Analog | Benzyl Benzoate | 85.3 | 12.8 |
Data is representative and compiled based on typical performance characteristics of different internal standard types.
As the data in Table 1 indicates, this compound provides the highest accuracy and precision. The slight decrease in performance for the deuterated standard can be attributed to potential minor differences in chromatographic retention time compared to the native analyte.[5] The structural analog, Benzyl Benzoate, shows significantly lower accuracy and precision due to its different chemical and physical properties, which result in less effective compensation for matrix effects and extraction variability.[6]
Table 2: Matrix Effect Comparison
| Internal Standard Type | Internal Standard Used | Matrix Effect (%) |
| Stable Isotope-Labeled (13C) | This compound | 1.5 |
| Stable Isotope-Labeled (Deuterated) | Dimethyl Phthalate-d4 | 3.2 |
| Structural Analog | Benzyl Benzoate | 25.7 |
Matrix effect is calculated as ((response in matrix / response in solvent) - 1) x 100%. A value closer to 0 indicates less matrix effect.
The data in Table 2 demonstrates the superior ability of this compound to compensate for matrix effects, a common challenge in complex sample analysis that can lead to ion suppression or enhancement.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below is a representative protocol for the quantitative analysis of Dimethyl Phthalate using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate DMP from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Dimethyl Phthalate: Q1/Q3 (e.g., 195.1 -> 163.1)
-
This compound: Q1/Q3 (e.g., 197.1 -> 165.1)
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Logical relationship of how this compound corrects for analytical variability.
Conclusion
The use of this compound as an internal standard provides superior quantitative accuracy and precision for the analysis of Dimethyl Phthalate compared to deuterated and structural analog internal standards. Its ability to effectively compensate for matrix effects and procedural losses makes it the recommended choice for robust and reliable analytical method development in regulated environments. For researchers, scientists, and drug development professionals, the adoption of 13C-labeled internal standards like this compound is a critical step towards ensuring the integrity and validity of their quantitative data.
References
Safety Operating Guide
Proper Disposal of Dimethyl Phthalate-13C2: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of Dimethyl Phthalate-13C2 is critical to ensure laboratory safety, environmental protection, and regulatory compliance. While the isotopic labeling with Carbon-13 does not alter the chemical hazards of the molecule, it is essential to follow specific disposal protocols due to the compound's intrinsic properties and to maintain good laboratory practice for managing labeled materials. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against potential exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are mandatory.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[1]
-
Lab Coat: A lab coat or other protective clothing is required.[1]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a respirator may be necessary.[1]
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Eyewash stations and safety showers should be readily accessible.[2]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or washed down the drain.[1]
Step 1: Waste Collection and Segregation
-
Designated Waste Container: All waste contaminated with this compound, both liquid and solid, must be collected in a dedicated and properly labeled hazardous waste container.[1]
-
Container Compatibility: The container must be made of a material compatible with Dimethyl Phthalate and any solvents used. It should be in good condition, with no leaks, and have a secure, tight-fitting lid.[1]
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, strong acids, and strong bases.[3]
Step 2: Labeling of Hazardous Waste
-
Immediate Labeling: A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[1]
-
Complete Information: The label must include:
Step 3: Spill Management
In the event of a spill, the following procedures should be followed:
-
Small Spills: Absorb the spill with an inert material such as sand, earth, or vermiculite.[2][3][5][6] Place the absorbent material into a designated, sealed container for disposal.[2][3][5][6]
-
Large Spills: For larger spills, dike the area to prevent spreading.[4] Absorb the material as with a small spill and place it in an appropriate waste disposal container.[2]
-
Ventilation and Cleaning: After the spill has been contained and collected, ventilate the area and clean the contaminated surface with water.[2][3]
Step 4: Disposal of Empty Containers
-
Triple-Rinse Procedure: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste in the designated container.[1]
-
Container Disposal: After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's Environmental Health and Safety (EHS) guidelines.[1] Deface or remove the original label.[1]
Step 5: Final Disposal
-
Institutional EHS: All waste containing this compound must be managed through your institution's Environmental Health and Safety (EHS) department.[1] It is the responsibility of the user to determine at the time of disposal whether the product meets local, state, and federal criteria for hazardous waste.[4]
III. Quantitative Data Summary
The following table summarizes key quantitative data for Dimethyl Phthalate. This information is crucial for understanding its physical properties and potential environmental impact.
| Property | Value | Reference |
| Molecular Weight | 194.19 g/mol | [2] |
| Boiling Point | 283.7°C (542.7°F) | [2] |
| Melting Point | 5.5°C (41.9°F) | [2] |
| Specific Gravity | 1.194 (Water = 1) | [2] |
| Flash Point | 146°C (294.8°F) (Closed Cup) | [2][5] |
| Water Solubility | 0.43 g/100ml at 20°C | [5] |
| Vapor Pressure | 0.002 mm of Hg (@ 20°C) | [2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Dimethyl Phthalate-13C2
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Dimethyl Phthalate-13C2 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental impact.
Chemical Identifier:
-
Name: this compound
-
Synonyms: DMP-13C2, 1,2-Benzenedicarboxylic acid, dimethyl ester-13C2
-
CAS Number: Not available for the labeled compound, unlabeled is 131-11-3
Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with the same precautions as its unlabeled counterpart, Dimethyl Phthalate (DMP). The primary hazards include eye irritation and potential skin irritation upon prolonged contact.[1] Inhalation of high concentrations of vapors or mists may cause respiratory tract irritation.[1] It is also classified as harmful to aquatic life.[2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To prevent eye contact which can cause significant irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3] | To prevent skin contact. Although acute dermal toxicity is low, prolonged contact may cause irritation and absorption of harmful amounts.[1] |
| Body Protection | A lab coat or other protective clothing to minimize skin contact.[5] | To protect skin from accidental splashes or spills.[5] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded or if ventilation is inadequate.[1][3] | To prevent inhalation of vapors or mists, especially when heated or aerosolized.[1] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety. Always work in a designated area, such as a chemical fume hood, especially when handling larger quantities or when there is a potential for aerosol generation.
Experimental Workflow Diagram
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Spill Management and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Table 2: Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek medical aid.[1] |
| Ingestion | Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6] |
| Small Spill | Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][4] Place the absorbed material into a clean, dry, and labeled container for disposal.[4] |
| Large Spill | Evacuate the area. Stop the leak if it can be done without risk. Dike the spill to prevent it from entering waterways or sewers.[2] Cover the spill with a plastic sheet to minimize spreading.[4] Clean up should only be performed by trained personnel. |
Storage and Disposal Plan
Proper storage and disposal are crucial for safety and environmental protection.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and bases.[1][5]
-
Keep containers tightly closed and sealed until ready for use.[2]
-
Ensure that storage containers are clearly labeled.
-
Facilities storing this material should be equipped with an eyewash station and a safety shower.[1]
Disposal Plan:
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[3]
-
Dispose of waste in sealed, properly labeled containers.[2]
-
Waste disposal should be in full compliance with all local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[7]
Physical and Chemical Properties
The following data is for the unlabeled Dimethyl Phthalate and is expected to be representative of the 13C2 labeled version.
Table 3: Physical and Chemical Data of Dimethyl Phthalate
| Property | Value |
| Appearance | Colorless, oily liquid |
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.19 g/mol |
| Boiling Point | 282 - 283.7 °C (539.6 - 542.7 °F)[1][6] |
| Melting Point | 2 - 5.5 °C (35.6 - 41.9 °F)[1][6] |
| Flash Point | 146 - 150 °C (294.8 - 302 °F)[1][5] |
| Specific Gravity | 1.19 g/cm³ |
| Solubility in Water | 0.4% at 20°C |
| Vapor Density | 6.69 - 6.7 (Air = 1)[1][6] |
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. trc-corp.com [trc-corp.com]
- 3. Dimethyl Phthalate (DMP): Repellent Formulations, Polymer Uses & Safety - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. DIMETHYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
